Boc-glu(obzl)-osu
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Glu(OBzl)-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester, commonly known as Boc-Glu(OBzl)-OSu. This essential reagent is a cornerstone in the field of peptide synthesis, particularly in the development of peptide-based therapeutics. This guide also covers the properties of its D-enantiomer, Boc-D-Glu(OBzl)-OSu.
Core Properties
This compound is a derivative of glutamic acid, an amino acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the γ-carboxylic acid is protected as a benzyl (B1604629) ester (OBzl), and the α-carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This specific combination of protecting and activating groups makes it a highly efficient building block for introducing a glutamic acid residue into a peptide chain during solid-phase peptide synthesis (SPPS).[1][2]
Physicochemical Properties
The quantitative data available for both the L- and D-isomers of this compound are summarized below for easy comparison. It is important to note that while several suppliers list the compound, detailed characterization data such as specific solubility values and spectroscopic analyses are not consistently provided.
| Property | Boc-L-Glu(OBzl)-OSu | Boc-D-Glu(OBzl)-OSu |
| Synonyms | Boc-L-Glu(Bzl)-OSu, N-α-t-Boc-L-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester | Boc-D-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester |
| CAS Number | 32886-40-1, 78658-49-8[3] | 18800-76-5[4][5] |
| Molecular Formula | C₂₁H₂₆N₂O₈[6] | C₂₁H₂₆N₂O₈[4] |
| Molecular Weight | 434.44 g/mol [3] | 434.44 g/mol [5][7] |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | Not consistently reported | 100-106 °C |
| Optical Rotation | Not consistently reported | [α]D²⁰ = +27 ± 2º (c=1 in HCN) |
| Purity | Typically ≥97% (HPLC) | Typically ≥95-99% (HPLC)[7] |
| Solubility | Soluble in DMSO[3][8] | Soluble in DMF |
| Storage Temperature | -15°C[3][8] or refrigerated | 0-8 °C |
Chemical Structure and Reactivity
The key to the utility of this compound lies in its chemical structure. The Boc group is a well-established acid-labile protecting group for the α-amine, readily removed by treatment with acids like trifluoroacetic acid (TFA). The benzyl ester protecting the side-chain carboxyl group is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions (e.g., HF) or by hydrogenolysis.
The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by the free N-terminal amine of a growing peptide chain, forming a stable amide bond. This reaction is efficient and generally proceeds with minimal side reactions, making it ideal for peptide coupling in SPPS.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis.[1][2] Below is a representative protocol for the incorporation of a this compound residue into a peptide sequence on a solid support. This protocol is based on established methods for Boc-SPPS.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound (1.5 - 3.0 equivalents relative to the resin loading)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (peptide synthesis grade)
-
Diisopropylethylamine (DIEA) (optional, for in situ neutralization)
-
Reagents for monitoring the coupling reaction (e.g., Ninhydrin test)
-
Reagents for Boc-deprotection (e.g., 25-50% TFA in DCM)
Coupling Procedure
-
Resin Swelling: The peptide-resin is swelled in DMF or DCM for 15-30 minutes.
-
Boc-Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine by washing with a 5-10% solution of DIEA in DMF. This is followed by extensive washing with DMF.
-
Coupling: A solution of this compound (1.5 - 3.0 eq.) in DMF is added to the neutralized peptide-resin. The reaction mixture is agitated for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Ninhydrin test. A negative test indicates the absence of free primary amines.
-
Washing: Upon completion, the resin is washed thoroughly with DMF and DCM to remove excess reagents and by-products.
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the next desired amino acid.
Mandatory Visualizations
Logical Relationship of Protecting Groups
The following diagram illustrates the role of the different chemical groups within this compound and their fate during peptide synthesis.
Caption: Functional groups of this compound and their roles in peptide synthesis.
Experimental Workflow for Peptide Coupling
The diagram below outlines the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: A typical workflow for a single coupling cycle using this compound.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary by supplier but are generally refrigerated or at -15°C.[3][8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a vital tool for chemists and researchers in the field of peptide science and drug development. Its well-defined reactivity and compatibility with standard Boc-SPPS protocols make it an efficient building block for the synthesis of complex peptides. Understanding its properties and handling requirements is crucial for its successful application in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 32886-40-1 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. BOC-D-GLU(OBZL)-OSU | 18800-76-5 [amp.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Boc-D-Glu(OBzl)-Osu , 95+% , 18800-76-5 - CookeChem [cookechem.com]
- 8. This compound | 32886-40-1 [m.chemicalbook.com]
A Technical Guide to Boc-Glu(OBzl)-OSu: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Boc-L-glutamic acid γ-benzyl ester α-succinimidyl ester, commonly abbreviated as Boc-Glu(OBzl)-OSu. This document details its chemical properties, molecular structure, and its primary application as a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain carboxylic acid is protected as a benzyl (B1604629) ester (OBzl), and the alpha-carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This arrangement facilitates its efficient incorporation into a growing peptide chain.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₆N₂O₈ | [1][2] |
| Molecular Weight | 434.44 g/mol | [1][2][3] |
| CAS Number | 32886-40-1 | |
| Appearance | White to off-white powder | |
| Synonyms | (S)-5-benzyl 1-(2,5-dioxopyrrolidin-1-yl) 2-(tert-butoxycarbonylamino)pentanedioate, N-alpha-t-Butyloxycarbonyl-L-glutamic acid alpha-succinimidyl gamma-benzyl ester |
Core Application: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The OSu group provides a highly reactive site for facile amide bond formation with the free N-terminal amine of the resin-bound peptide.
Experimental Protocol: Incorporation of this compound in Boc-SPPS
The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acid-resin
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., anisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM in a reaction vessel.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of 25-50% TFA in DCM. This exposes a free amine group at the N-terminus.
-
Washing: The resin is thoroughly washed with DCM and isopropanol (B130326) to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine using a solution of 5-10% DIEA in DCM. This step is crucial for the subsequent coupling reaction.
-
Coupling of this compound: A solution of this compound in DMF is added to the neutralized peptide-resin. The mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.
-
Washing: The resin is washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the glutamic acid residue) are removed. This is typically achieved using a strong acid such as anhydrous HF or TFMSA, in the presence of scavengers to prevent side reactions.
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow of Boc-Based Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of the Boc-SPPS workflow for the incorporation of a single amino acid residue.
Caption: Cyclical workflow of Boc solid-phase peptide synthesis.
This in-depth guide provides essential information for researchers and professionals working with this compound. The provided data and protocols are intended to support the successful synthesis of peptides for a wide range of research and drug development applications.
References
An In-depth Technical Guide to the Synthesis of Boc-L-glutamic acid γ-benzyl ester N-succinimidyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-L-glutamic acid γ-benzyl ester N-succinimidyl ester, a critical building block in peptide synthesis and drug development. This document details the experimental protocols for the multi-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and reproducibility in a research and development setting.
Introduction
Boc-L-glutamic acid γ-benzyl ester N-succinimidyl ester, also known as Boc-Glu(OBzl)-OSu, is a valuable derivative of L-glutamic acid. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the benzyl (B1604629) ester on the γ-carboxyl group allows for selective deprotection and coupling reactions, which are fundamental in solid-phase peptide synthesis (SPPS). The N-succinimidyl ester at the α-carboxyl group serves as an activated species, readily reacting with primary amines to form stable amide bonds under mild conditions. This trifunctional building block is instrumental in the synthesis of complex peptides and peptidomimetics with therapeutic potential.
Synthetic Pathway Overview
The synthesis of Boc-L-glutamic acid γ-benzyl ester N-succinimidyl ester is a three-step process commencing from L-glutamic acid. The overall synthetic scheme is presented below:
The Strategic Role of Boc-Glu(OBzl)-OSu in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for a vast array of research and therapeutic applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and historically significant approach, particularly valued for its efficacy in synthesizing long and challenging peptide sequences. Within this strategy, the selection of appropriately protected and activated amino acid derivatives is critical for achieving high yields and purity. This technical guide provides an in-depth examination of Boc-L-Glu(OBzl)-OSu, a key building block for the incorporation of glutamic acid residues in Boc-SPPS. We will explore its chemical properties, role in the synthetic workflow, and provide detailed experimental protocols and relevant biological context.
Core Concepts: The Chemistry of Boc-Glu(OBzl)-OSu
Boc-L-Glu(OBzl)-OSu, or Nα-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester, is a trifunctionally protected and activated amino acid derivative. Its structure is meticulously designed for seamless integration into the Boc-SPPS workflow.
-
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group safeguards the α-amino functionality of the glutamic acid. This protecting group is stable under the basic and nucleophilic conditions of peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[1]
-
γ-Benzyl (OBzl) Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a benzyl (B1604629) ester. The benzyl group is stable to the repetitive TFA treatments used for Boc deprotection but can be removed under the strong acidic conditions of the final cleavage step, typically with anhydrous hydrogen fluoride (B91410) (HF).[1]
-
α-N-hydroxysuccinimide (OSu) Ester Activation: The α-carboxyl group is activated as an N-hydroxysuccinimide ester. This pre-activation strategy facilitates a clean and efficient coupling reaction with the free N-terminal amine of the growing peptide chain on the solid support, forming a stable amide bond.[2] The use of an active ester like -OSu can minimize the need for in-situ coupling reagents that can sometimes lead to side reactions.[3]
Quantitative Data in Boc-SPPS
The efficiency of each step in SPPS is paramount to the successful synthesis of the target peptide. The following table summarizes typical quantitative parameters for a manual Boc-SPPS process, including data derived from the synthesis of peptides containing glutamic acid derivatives.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly employed for Boc-SPPS. |
| This compound Equivalents | 2-3 equivalents | Relative to the resin's functional group loading. |
| Coupling Time | 1-4 hours | Reaction completion is monitored by a qualitative test, such as the ninhydrin (B49086) test.[4] |
| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by the Kaiser test. |
| Coupling Efficiency (Glu residue) | ~95-98% | May be slightly lower than standard couplings depending on the sequence. |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification. |
Experimental Protocols
General Workflow for Boc Solid-Phase Peptide Synthesis
The synthesis of a peptide using the Boc strategy follows a cyclical process of deprotection, neutralization, and coupling.
Figure 1. General workflow for a cycle of Boc-SPPS.
Detailed Protocol for Coupling of this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes in a fritted reaction vessel.
- Perform Nα-Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A 1-2 minute pre-wash followed by a 20-30 minute reaction is typical.[5]
- Wash the resin thoroughly with DCM, isopropanol (B130326) (IPA), and N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.
- Neutralize the N-terminal ammonium (B1175870) salt to the free amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[1]
- Wash the resin again with DMF and DCM to remove excess base.
2. Coupling Reaction:
- Dissolve 2-3 equivalents of this compound in DMF.
- Add the solution of the activated amino acid to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Monitor the reaction for completion using the ninhydrin (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates complete coupling.
3. Post-Coupling Wash:
- Once the coupling is complete, drain the reaction solution.
- Wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Scavenger Addition: Place the dried resin in the HF reaction vessel and add a scavenger cocktail (e.g., a mixture of anisole, p-cresol, and thioanisole) to quench reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: Synthesis of Substance P and its Role in Signaling
Substance P is an undecapeptide neuropeptide that contains two glutamic acid residues (as glutamine in the native peptide, which can be introduced using the corresponding protected glutamine derivative or by amidation of glutamic acid). It plays a significant role in neuroinflammation and pain transmission.[4] The synthesis of Substance P and its analogs has been achieved using Boc-SPPS.[6][7]
Substance P Signaling Pathway
Substance P exerts its biological effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[8] This interaction initiates a cascade of intracellular signaling events.
Figure 2. Simplified signaling pathway of Substance P via the NK-1 receptor.
The activation of the NK-1R by Substance P leads to the activation of Gq/11 G-proteins, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. These events converge on downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cellular responses such as neuroinflammation, cell proliferation, and pain signaling.[4][11]
Conclusion
Boc-L-Glu(OBzl)-OSu is a highly effective and strategically designed reagent for the incorporation of glutamic acid residues in solid-phase peptide synthesis using the Boc/Bzl strategy. Its pre-activated nature offers a streamlined coupling process, contributing to the efficient synthesis of complex peptides. A thorough understanding of its chemical properties, coupled with optimized experimental protocols, enables researchers and drug development professionals to reliably synthesize glutamic acid-containing peptides for a wide range of applications, from fundamental biological research to the development of novel therapeutics targeting pathways such as the Substance P/NK-1R system.
References
- 1. peptide.com [peptide.com]
- 2. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding the Boc and benzyl protecting groups in peptide chemistry
An In-depth Technical Guide to Boc and Benzyl (B1604629) Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl or Bn) protecting groups, foundational tools in peptide chemistry. A thorough understanding of their application, strategic deployment, and the nuances of their chemical properties is essential for the successful synthesis of peptides for research and therapeutic development. This document details their core functions, mechanisms of action, orthogonal relationship, and detailed experimental protocols.
The Imperative of Protecting Groups in Peptide Synthesis
Peptide synthesis is a stepwise process involving the formation of amide (peptide) bonds between amino acids.[1] To ensure the precise assembly of a specific peptide sequence, it is critical to temporarily block the reactive α-amino group of one amino acid while its carboxyl group is activated to react with the deprotected α-amino group of another.[1] This temporary blockade is achieved through the use of protecting groups, which prevent unwanted side reactions and polymerization.[2][3]
An ideal protecting group should be:
-
Easily and selectively introduced.[1]
-
Stable under the conditions of peptide bond formation.
-
Selectively removable under mild conditions that do not affect other protecting groups or the peptide backbone.
-
Designed so that its introduction and removal do not cause racemization or other undesirable side reactions.
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), primarily used for the temporary protection of the α-amino group of amino acids. Its key characteristic is its stability in basic and nucleophilic conditions, yet its facile removal under moderately acidic conditions.
Mechanism of Boc Protection and Deprotection
Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base.
Deprotection: The removal of the Boc group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates, releasing the free amine and carbon dioxide.
The generated tert-butyl cations are reactive electrophiles that can modify nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). To prevent these side reactions, scavengers like dithioethane (DTE), anisole (B1667542), or thioanisole (B89551) are added to the deprotection solution.
The Benzyl (Bzl) Protecting Group
Benzyl-based protecting groups are primarily used for the "permanent" protection of amino acid side-chain functionalities during Boc-based SPPS. They are stable to the moderately acidic conditions used to remove the Nα-Boc group but can be cleaved using strong acids.
Common applications include:
-
Serine (Ser) and Threonine (Thr): Protected as benzyl ethers (Bzl).
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): Protected as benzyl esters (OBzl).
-
Tyrosine (Tyr): Protected as a benzyl ether, often with a halogen substituent (e.g., 2-bromobenzyloxycarbonyl, BrZ) for modified stability.
-
Lysine (Lys): The ε-amino group is often protected with 2-chlorobenzyloxycarbonyl (2-Cl-Z).
-
Cysteine (Cys): The thiol group can be protected with benzyl (Bzl), 4-methylbenzyl (4-MeBzl), or 4-methoxybenzyl (4-MeOBzl) groups.
Mechanism of Benzyl Group Deprotection
Deprotection of benzyl groups is typically achieved under harsh acidic conditions, most commonly with anhydrous hydrogen fluoride (B91410) (HF). Alternative methods include trifluoromethanesulfonic acid (TFMSA) or catalytic hydrogenation (H₂/Pd), although the latter is more common in solution-phase synthesis. The strong acid protonates the ether or ester oxygen, facilitating cleavage to generate a benzyl cation, which is subsequently neutralized by scavengers.
The Boc/Benzyl (Boc/Bzl) Orthogonal Strategy
In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one class of protecting groups in the presence of others. The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting groups are acid-labile. However, their differential sensitivity to acid strength allows for selective deprotection:
-
Nα-Boc group: Removed by moderate acids (e.g., 25-50% TFA in DCM).
-
Side-chain Benzyl groups: Stable to TFA but removed by strong acids (e.g., HF, TFMSA) during the final cleavage step.
This differential lability is the foundation of the Merrifield solid-phase synthesis strategy.
// Nodes Start [label="Protected Amino Acid\n(Boc-AA(Bzl)-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="Couple to Resin-Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ResinPeptide [label="Resin-Peptide-(Boc)AA(Bzl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Nα-Boc Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeprotectedPeptide [label="Resin-Peptide-AA(Bzl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycle [label="Repeat Cycle\n(Couple -> Deprotect)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalPeptide [label="Fully Protected\nResin-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="Final Cleavage &\nSide-Chain Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Free Peptide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Couple [color="#5F6368"]; Couple -> ResinPeptide [color="#5F6368"]; ResinPeptide -> Deprotect [label=" Moderate Acid\n (e.g., 50% TFA)", color="#4285F4"]; Deprotect -> DeprotectedPeptide [color="#4285F4"]; DeprotectedPeptide -> Cycle [color="#5F6368"]; Cycle -> Couple [color="#5F6368"]; DeprotectedPeptide -> FinalPeptide [label="After n cycles", style=dashed, color="#202124"]; FinalPeptide -> Cleave [label=" Strong Acid\n (e.g., HF)", color="#EA4335"]; Cleave -> FinalProduct [color="#34A853"]; } The quasi-orthogonal Boc/Bzl protection strategy.
Data Summary
The following tables summarize key quantitative data for the protection and deprotection reactions.
Table 1: Boc Group Protection & Deprotection Conditions
| Parameter | Condition | Reagent(s) | Typical Duration | Notes |
|---|---|---|---|---|
| Protection | Anhydrous or Aqueous | Boc₂O, Base (e.g., Et₃N, DIEA) | 2-4 hours | Reaction is typically rapid and high-yielding. |
| Deprotection | Moderate Acidolysis | 25-50% TFA in DCM | 15-30 minutes | A 5-minute pre-wash followed by a 15-25 minute reaction is common. Scavengers (e.g., 0.5% DTE) are used for sensitive residues. |
| Neutralization | Basic Wash | 10% DIEA in DCM | 2 x 2 minutes | Required after deprotection to free the N-terminal amine for the next coupling. |
Table 2: Benzyl Group Protection & Deprotection Conditions
| Parameter | Condition | Reagent(s) | Typical Duration | Notes |
|---|---|---|---|---|
| Protection | Alkaline Conditions | Benzyl chloroformate (Cbz-Cl) | Several hours | pH is typically controlled between 8 and 10. |
| Deprotection (Acidolysis) | Strong Acidolysis | Anhydrous HF | 30-120 minutes | Standard method in Boc-SPPS for final cleavage and deprotection. Reaction at 0-5°C. |
| Deprotection (Hydrogenolysis) | Catalytic Reduction | H₂, 10% Pd/C | Varies | Common in solution-phase; not compatible with sulfur-containing residues. |
Experimental Protocols
Protocol for Nα-Boc Protection of an Amino Acid
This general procedure describes the protection of an amino acid using Boc-anhydride.
-
Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (B128534) (Et₃N, 1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution with stirring.
-
Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.
-
Work-up: Dilute the mixture with water and perform an extraction with ethyl acetate (B1210297) to remove byproducts.
-
Isolation: Acidify the aqueous layer with a 5% citric acid solution and extract the Boc-protected amino acid with ethyl acetate.
-
Drying: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Protocol for a Boc-SPPS Cycle (Deprotection, Neutralization, Coupling)
This protocol outlines a single manual synthesis cycle on a 0.1 mmol scale.
// Nodes Start [label="Start of Cycle\n(Resin-Peptide-(Boc)AA)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="1. Nα-Boc Deprotection\n(50% TFA in DCM, 2 x 1-2 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DCM, 3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="3. Neutralization\n(10% DIEA in DCM, 2 x 2 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="4. Washing\n(DCM, 3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="5. Amino Acid Coupling\n(Activated Boc-AA, 1-2 hr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="6. Final Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End of Cycle\n(Ready for next AA)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection [color="#5F6368"]; Deprotection -> Wash1 [color="#5F6368"]; Wash1 -> Neutralization [color="#5F6368"]; Neutralization -> Wash2 [color="#5F6368"]; Wash2 -> Coupling [color="#5F6368"]; Coupling -> Wash3 [color="#5F6368"]; Wash3 -> End [color="#5F6368"]; } Workflow for a single Boc-SPPS cycle.
-
Nα-Boc Deprotection: Add a solution of 50% TFA in DCM to the peptide-resin in a fritted reaction vessel. Agitate for 1-2 minutes and drain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once to ensure complete neutralization of the N-terminal ammonium (B1175870) salt.
-
Washing: Wash the resin with DCM (3-5 times) to remove excess base, followed by DMF (3 times) to prepare for coupling.
-
Coupling: Add the pre-activated Boc-protected amino acid solution to the neutralized resin and agitate for 1-2 hours to form the new peptide bond.
-
Final Wash: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts, leaving the peptide ready for the next cycle.
Protocol for Final Cleavage and Benzyl Deprotection (HF Cleavage)
This procedure is highly hazardous and must be performed with a specialized apparatus by trained personnel.
-
Preparation: Place the dried peptide-resin in the HF apparatus reaction vessel. Add a mixture of scavengers (e.g., 1 mL anisole per 0.2 mmol of peptide-resin).
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Distill anhydrous HF (approx. 10 mL per 0.2 mmol of peptide-resin) into the cooled reaction vessel.
-
Reaction: Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with TFA and combine the filtrates. Add cold diethyl ether (8-10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation and wash with cold ether to remove scavengers. The crude peptide can then be purified by RP-HPLC.
Conclusion
The Boc and Benzyl protecting groups, used in a quasi-orthogonal Boc/Bzl strategy, represent a classic and robust methodology in solid-phase peptide synthesis. While newer strategies like Fmoc/tBu have gained widespread use due to milder deprotection conditions, the Boc/Bzl approach remains highly valuable, particularly for the synthesis of long or complex peptides. A deep understanding of the underlying chemistry, reaction conditions, and potential side reactions is critical for its successful implementation in the development of synthetic peptides for scientific and therapeutic applications.
References
Navigating Glutamic Acid Derivatives: A Technical Guide to Boc-Glu(OBzl)-OSu Isomers for Advanced Research
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals on the isomeric variants of N-tert-butoxycarbonyl-γ-benzyl-L-glutamate-N'-hydroxysuccinimide ester, commonly referred to as Boc-Glu(OBzl)-OSu. This document provides an in-depth analysis of the chemical properties, supplier information, and fundamental applications of these critical reagents in peptide synthesis and bioconjugation.
The ambiguity in the common nomenclature of "this compound" can lead to confusion, as it may refer to at least three distinct chemical entities, each with a unique CAS number and stereochemistry or linkage. This guide clarifies these differences to ensure the selection of the correct reagent for specific research applications.
Distinguishing the Isomers
The primary source of variation lies in the stereochemistry of the glutamic acid backbone (L or D configuration) and the position of the benzyl (B1604629) (Bzl) and N-hydroxysuccinimide (OSu) esters on the glutamic acid side chain. The three principal isomers are:
-
Boc-L-Glu(OBzl)-OSu (CAS: 32886-40-1): The L-isomer with the benzyl ester on the γ-carboxyl group and the N-hydroxysuccinimide ester on the α-carboxyl group.
-
Boc-D-Glu(OBzl)-OSu (CAS: 18800-76-5): The D-isomer, a stereoisomer of the L-counterpart, crucial for synthesizing peptides with non-natural amino acids to enhance stability or modulate biological activity.
-
Boc-L-Glu(OSu)-OBzl (CAS: 78658-49-8): The L-isomer where the N-hydroxysuccinimide ester is on the γ-carboxyl group and the benzyl ester is on the α-carboxyl group.
Core Technical Data
A summary of the key quantitative data for each isomer is presented below for easy comparison.
| Property | Boc-L-Glu(OBzl)-OSu | Boc-D-Glu(OBzl)-OSu | Boc-L-Glu(OSu)-OBzl |
| CAS Number | 32886-40-1[1] | 18800-76-5[2] | 78658-49-8 |
| Molecular Formula | C₂₁H₂₆N₂O₈ | C₂₁H₂₆N₂O₈ | C₂₁H₂₆N₂O₈ |
| Molecular Weight | 434.44 g/mol | 434.44 g/mol | 434.44 g/mol |
| Purity | ≥97% - ≥99% (HPLC)[1][3] | ≥95% - ≥99% (HPLC)[4] | ≥96% (HPLC) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white solid |
| Melting Point | 100-106 °C | 100-106 °C | 147-150 °C |
| Optical Rotation | [α]D²⁰ = -30±1º (c=1% in DMF) | [α]D²⁰ = +27 ± 2º (C=1 in HCN) | [α]D²⁰ = -16 ± 2º |
| Storage Temperature | 0-8 °C, Refrigerated | 0-8 °C, Refrigerated | -15 °C |
Supplier Information
These reagents are available from a variety of chemical suppliers specializing in peptide synthesis reagents. Notable suppliers include:
-
Boc-L-Glu(OBzl)-OSu (CAS 32886-40-1): Sigma-Aldrich, Chem-Impex, MedchemExpress, CymitQuimica, and Santa Cruz Biotechnology.
-
Boc-D-Glu(OBzl)-OSu (CAS 18800-76-5): Sigma-Aldrich, Chem-Impex, Aapptec Peptides, BLDpharm, and CookeChem.
-
Boc-L-Glu(OSu)-OBzl (CAS 78658-49-8): ChemicalBook, GL Biochem, and Apollo Scientific.
Experimental Protocols and Methodologies
The primary application of these compounds is in the synthesis of peptides and other amine-containing molecules. The N-hydroxysuccinimide (OSu) ester provides a reactive site for facile coupling with primary amines, while the Boc and benzyl groups serve as orthogonal protecting groups for the α-amino and side-chain carboxyl groups, respectively.
General Amine Coupling via NHS Ester
The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), may be used to ensure the amine is deprotonated and thus maximally nucleophilic.
Caption: General workflow for amine coupling using an NHS ester-activated glutamic acid derivative.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In SPPS, these reagents are used to introduce a protected glutamic acid residue into a growing peptide chain that is anchored to a solid support (resin). The typical cycle involves two main steps: deprotection of the N-terminal amine of the resin-bound peptide and coupling of the next protected amino acid.
References
An In-depth Technical Guide to the Boc Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS), a foundational and robust method for the chemical synthesis of peptides. This document delves into the core principles, experimental methodologies, and critical considerations for the successful application of Boc-SPPS.
Core Principles of the Boc Protection Strategy
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis.[1] The synthesis is carried out on a solid support, typically a polystyrene-based resin, and proceeds from the C-terminus to the N-terminus of the peptide.[1][2] The core principle of this strategy lies in the use of the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids to be coupled.[1][3] In contrast, the reactive side chains of the amino acids are protected by groups that are stable to the conditions used for Boc group removal but can be cleaved under stronger acidic conditions at the final step. This differential acid lability is the cornerstone of the Boc strategy.
The Nα-Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). The side-chain protecting groups are often benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal, which occurs concurrently with the cleavage of the synthesized peptide from the resin.
The Boc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using the Boc strategy involves a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The main steps in each cycle are deprotection, neutralization, and coupling.
A diagram illustrating the cyclical workflow of Boc-SPPS is presented below.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Data Presentation: Reagents and Protecting Groups
Successful Boc-SPPS relies on a careful selection of reagents and protecting groups. The following tables summarize the key components and their functions.
Table 1: Key Reagents in Boc-SPPS
| Reagent Class | Example(s) | Function | Typical Concentration/Conditions |
| Nα-Deprotection Reagent | Trifluoroacetic acid (TFA) | Removes the Nα-Boc group. | 25-50% solution in dichloromethane (DCM). |
| Neutralization Base | Diisopropylethylamine (DIEA) | Neutralizes the N-terminal ammonium salt after deprotection. | 5-10% solution in DCM. |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | 2-4 equivalents. |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain protecting groups. | Neat or in a "low-high" procedure. |
| Scavengers | Anisole (B1667542), p-cresol, thioanisole | Trap reactive carbocations generated during cleavage to prevent side reactions. | Typically 10% (v/v) in the cleavage cocktail. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Used for resin swelling, washing, and as reaction media. | As required. |
Table 2: Common Side-Chain Protecting Groups in Boc-SPPS and Their Deprotection Conditions
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |
| Arg | Tosyl (Tos) | High HF. |
| Asp | Cyclohexyl (OcHex) | HF. |
| Cys | 4-Methylbenzyl (Meb) | HF. |
| Glu | Benzyl (OBzl) | HF. |
| His | 2,4-Dinitrophenyl (Dnp) | Thiophenol before HF cleavage. |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF. |
| Ser | Benzyl (Bzl) | HF. |
| Thr | Benzyl (Bzl) | HF. |
| Trp | Formyl (For) | Piperidine before HF cleavage. |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF. |
Experimental Protocols
The following are detailed methodologies for key experiments in Boc-SPPS.
Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol describes the attachment of the C-terminal amino acid to the solid support.
-
Resin Swelling: Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).
-
Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol (B145695) and water, followed by evaporation to dryness.
-
Esterification: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).
-
Drying: Dry the resin under vacuum.
General Manual Boc-SPPS Cycle
This protocol outlines the steps for one cycle of amino acid addition.
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3x).
-
-
Coupling (HBTU activation):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.
-
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection (Standard HF Procedure)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus in a well-ventilated fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger, such as anisole (typically 10% v/v).
-
Cooling: Cool the reaction vessel to -5 to 0°C.
-
HF Condensation: Condense anhydrous HF into the reaction vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and dry the crude peptide.
-
Work-up: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Mandatory Visualizations
Mechanism of Boc Deprotection
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Peptide Bond Formation (Coupling)
The diagram below shows a simplified representation of the coupling step where a new peptide bond is formed.
Caption: Simplified workflow of the peptide bond formation (coupling) step.
Advantages and Disadvantages of the Boc Strategy
The Boc strategy, while being a more traditional method, offers several advantages but also has some notable disadvantages compared to the more modern Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Advantages:
-
Robustness: The Boc/Bzl strategy is well-established and has been used to successfully synthesize a wide range of peptides, including long and difficult sequences.
-
Reduced Aggregation: The protonation of the N-terminus after Boc deprotection can help to disrupt secondary structure formation and reduce aggregation in some difficult sequences.
-
Cost-Effective: The reagents used in Boc chemistry are often less expensive than those used in Fmoc synthesis.
Disadvantages:
-
Harsh Conditions: The repeated use of moderately strong acid (TFA) for deprotection and the final cleavage with the highly corrosive and hazardous anhydrous HF are significant drawbacks.
-
Side Reactions: The strong acidic conditions can lead to various side reactions, including the alkylation of sensitive residues by the tert-butyl cation generated during deprotection.
-
Not Truly Orthogonal: The Boc/Bzl protection scheme is not fully orthogonal, as the side-chain protecting groups can be partially cleaved during the repeated TFA deprotection steps, leading to a loss of peptide integrity.
-
Safety Concerns: The use of anhydrous HF requires specialized equipment and stringent safety precautions.
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.
-
Diketopiperazine Formation: This is most common after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. The protonated state of the N-terminus after deprotection in Boc-SPPS can reduce the extent of this side reaction compared to Fmoc-SPPS.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide (B58015) ring, which can lead to racemization and the formation of β-aspartyl peptides.
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan, cysteine, and methionine. The addition of scavengers to the deprotection solution helps to mitigate this side reaction.
References
The Strategic Role of the OSu Group in Boc-Glu(OBzl)-OSu: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and bioconjugation, the precise and efficient formation of amide bonds is paramount. The reagent Boc-Glu(OBzl)-OSu, chemically known as N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester, is a specialized building block designed to streamline this critical step. This technical guide elucidates the pivotal function of the N-hydroxysuccinimide (OSu) group within this molecule, providing a comprehensive overview of its mechanism, application in Solid-Phase Peptide Synthesis (SPPS), and the strategic interplay with its protecting groups.
Core Function of the N-Hydroxysuccinimide (OSu) Group
The N-hydroxysuccinimide (OSu) group is an activating moiety that transforms the α-carboxyl group of the glutamic acid derivative into a highly reactive ester.[1] This "pre-activated" state is the cornerstone of the reagent's utility, enabling efficient and direct formation of a stable amide bond upon reaction with a primary amine, such as the N-terminal amine of a growing peptide chain.[1][2]
The primary function of the OSu group is to serve as an excellent leaving group, facilitating the nucleophilic attack by an amine.[1] This reaction proceeds readily under mild conditions without the need for additional, often harsh, coupling agents like carbodiimides (e.g., DCC or DIC).[2] The use of a pre-activated OSu ester offers several advantages in peptide synthesis:
-
High Reactivity and Efficiency: NHS esters react rapidly and specifically with primary amines to form stable amide linkages, leading to high coupling yields.
-
Clean Reactions: The reaction byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during the washing steps of SPPS, simplifying purification.
-
Reduced Risk of Side Reactions: By eliminating the need for in-situ activation with carbodiimides, the use of OSu esters avoids the formation of insoluble urea (B33335) byproducts and can minimize side reactions.
-
Suppression of Racemization: The OSu activation method is known to be effective in minimizing the racemization of the chiral amino acid center during the coupling step.
The Orthogonal Protection Strategy: Role of Boc and OBzl Groups
The efficacy of the OSu group in this compound is critically dependent on the presence of the tert-Butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups. These groups are part of the robust Boc/Bzl strategy in SPPS, which relies on differential acid lability for selective deprotection.
-
Boc (tert-Butoxycarbonyl) Group: This acid-labile group protects the α-amino group of the glutamic acid. It remains stable during the coupling reaction but is selectively removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle.
-
OBzl (Benzyl ester) Group: The side-chain carboxyl group of the glutamic acid is protected as a benzyl ester. This group is stable to the mildly acidic conditions used for Boc deprotection and remains intact throughout the peptide chain elongation. It is typically removed during the final cleavage step from the resin using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).
This orthogonal protection scheme ensures that the OSu group reacts exclusively with the desired N-terminal amine of the growing peptide chain, while the N-α-amino group of the incoming residue and the side-chain carboxyl group remain protected.
Quantitative Data Summary
The choice of coupling method significantly impacts the efficiency and purity of the synthesized peptide. The use of pre-activated OSu esters generally offers high coupling efficiencies, comparable to or exceeding those of traditional in-situ activation methods, with the added benefit of simplified purification.
| Coupling Method | Activating Agent | Typical Coupling Time | Typical Coupling Efficiency | Byproducts |
| OSu Active Ester | Pre-activated | 1-4 hours | >99% | N-hydroxysuccinimide (water-soluble) |
| Carbodiimide | DCC/HOBt | 2-12 hours | >99% | Dicyclohexylurea (DCU) (insoluble) |
| Uronium/Aminium | HBTU/HATU | 1-4 hours | >99% | Tetramethylurea (soluble) |
Experimental Protocols
Preparation of this compound
The N-hydroxysuccinimide ester is typically prepared from its corresponding carboxylic acid, Boc-Glu(OBzl)-OH, by reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting this compound is a stable, crystalline solid that can be isolated and stored.
General Protocol for a Coupling Cycle in Boc-SPPS using this compound
This protocol outlines a single coupling cycle for the incorporation of a glutamic acid residue using this compound onto a resin-bound peptide with a free N-terminal amine.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Ninhydrin (B49086) test kit
2. Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Deprotection (Boc Removal):
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with Methanol (2 times).
-
Wash with DCM (3 times).
-
-
Neutralization:
-
Wash the resin twice with a 10% solution of DIEA in DCM for 10 minutes each time to neutralize the N-terminal TFA salt to the free amine.
-
Wash the resin with DCM (3 times).
-
-
Coupling:
-
Dissolve 2-3 equivalents of this compound in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.
-
-
Monitoring:
-
Take a small sample of the resin and perform a ninhydrin test. A negative result (no color change) indicates the completion of the coupling reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash with DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Mandatory Visualizations
Caption: Chemical Structure of this compound.
Caption: Amide bond formation using an OSu ester.
Caption: General workflow of a Boc-SPPS cycle.
Caption: Workflow for synthesizing a dipeptide.
Conclusion
The N-hydroxysuccinimide (OSu) group in this compound plays a strategic and critical role in modern peptide synthesis. By providing a pre-activated, highly reactive, and stable building block, it facilitates clean and efficient amide bond formation. This approach circumvents the need for in-situ coupling reagents, thereby simplifying purification and minimizing potential side reactions. The synergistic combination of the OSu activating group with the Boc/Bzl orthogonal protection strategy makes this compound a valuable reagent for researchers and drug development professionals aiming to synthesize complex peptides with high purity and yield.
References
Applications of glutamic acid derivatives in peptide science
An In-depth Technical Guide to the Applications of Glutamic Acid Derivatives in Peptide Science
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a non-essential amino acid, is a fundamental building block of proteins and a key molecule in numerous metabolic pathways.[] Beyond its natural role, its derivatives have become indispensable tools in peptide science, offering solutions to challenges in drug delivery, stability, and therapeutic efficacy. The ability to modify glutamic acid's side chain and terminal groups allows for the creation of peptides with enhanced properties, from increased proteolytic resistance to novel functionalities.[2][] This guide provides a technical overview of the core applications of glutamic acid derivatives, focusing on their use in bioconjugation, solid-phase peptide synthesis (SPPS), and the development of therapeutic peptides. It includes detailed experimental protocols, quantitative data, and process visualizations to support researchers in this dynamic field.
Glutamic Acid Derivatives in Bioconjugation: The Rise of Advanced Linkers
One of the most impactful applications of glutamic acid derivatives is in the design of linkers for antibody-drug conjugates (ADCs). ADCs require linkers that are stable in circulation but are efficiently cleaved to release the cytotoxic payload within target tumor cells. The tripeptide linker, Glutamic acid-Valine-Citrulline (Glu-Val-Cit) , has emerged as a superior alternative to the more common Valine-Citrulline linkers.[4][5]
While Val-Cit linkers are stable in human plasma, they are susceptible to premature cleavage by carboxylesterases in mouse plasma, complicating preclinical evaluation. The addition of a glutamic acid residue creates a Glu-Val-Cit sequence that is still cleavable by the lysosomal protease Cathepsin B (which is overexpressed in many tumors) but shows remarkably enhanced stability in mouse plasma. This innovation allows for more reliable preclinical studies and offers a flexible platform for ADC design.
Data Presentation: Stability and Efficacy of ADC Linkers
The following table summarizes the comparative stability of different ADC linkers, highlighting the advantages of the Glu-Val-Cit construct.
| Linker Type | Conjugate | Plasma Stability (Mouse) | In Vivo Efficacy | Key Feature |
| Glu-Val-Cit | Trastuzumab-MMAE | High (Almost no premature cleavage) | Greater treatment efficacy than Val-Cit variant | Resistant to mouse carboxylesterase while retaining Cathepsin B sensitivity. |
| Val-Cit | Trastuzumab-MMAE | Low (Unstable due to carboxylesterase susceptibility) | Lower efficacy due to premature drug release | Common standard, but problematic for mouse models. |
Table 1: Comparative data on the stability and efficacy of Glutamic acid-containing ADC linkers versus traditional linkers.
Visualization: ADC Mechanism of Action
The diagram below illustrates the process of ADC internalization and payload release mediated by a Glu-Val-Cit linker.
References
- 2. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 5. deepdyve.com [deepdyve.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-Glu(OBzl)-OSu in Manual Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating L-glutamic acid with a benzyl-protected side chain, utilizing the N-succinimidyl ester activated form, Boc-Glu(OBzl)-OSu. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method in peptide synthesis.[1][2][3]
Introduction
Solid-phase peptide synthesis (SPPS) is a fundamental technique that allows for the stepwise assembly of amino acids to create a desired peptide sequence on an insoluble resin support.[3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic approach where the temporary Nα-Boc protecting group is removed by a moderately strong acid, like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved at the final step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2][4][5]
The use of a pre-activated N-succinimidyl (OSu) ester of the Boc-amino acid, such as this compound, can facilitate the coupling step in SPPS.[6][7] This application note outlines the necessary materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, and final cleavage of the peptide from the solid support.
Data Summary
The following table summarizes typical quantitative data for manual Boc-SPPS. These values are illustrative and can vary based on the specific peptide sequence, scale, and resin used.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[8] |
| Boc-Amino Acid Excess | 2-4 equivalents | Relative to resin substitution. |
| Coupling Time | 1-4 hours | Can be monitored by the Kaiser test for primary amines.[8] |
| Deprotection Solution | 25-50% TFA in DCM | A pre-wash of 1-2 minutes followed by a 20-30 minute deprotection step.[9] |
| Neutralization Solution | 5-10% DIEA in DCM or DMF | Two washes of 5-10 minutes each.[8][9] |
| Final Cleavage Reagent | Anhydrous HF | Typically with scavengers like p-cresol (B1678582) or anisole. |
| Cleavage Time | 1-2 hours at 0°C | Dependent on the peptide sequence and protecting groups. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[8] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[8] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[8] |
Experimental Protocols
The following protocols detail the complete workflow for manual Boc-SPPS incorporating this compound. All steps should be performed in a fritted reaction vessel with appropriate agitation.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30 minutes to 2 hours.[1][10] Use approximately 10-15 mL of DCM per gram of resin.[10] Drain the solvent.
-
First Amino Acid Loading (for Merrifield Resin): The first Boc-amino acid can be attached to the resin using the cesium salt method.[10][11] This involves converting the C-terminal Boc-amino acid to its cesium salt and reacting it with the resin.[10]
Protocol 2: SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the peptide sequence.
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[9]
-
Agitate for 1-2 minutes for a pre-wash, then drain.[9]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.[9][12]
-
Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[9]
-
-
Neutralization:
-
Wash the resin with isopropanol (B130326) (IPA) and then with DCM.[9]
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[8][9]
-
Agitate for 5-10 minutes and drain. Repeat the neutralization step.[8][9]
-
Wash the resin thoroughly with DCM or DMF to remove excess base.[8][9]
-
-
Coupling of this compound:
-
In a separate vessel, dissolve 2-3 equivalents of this compound in DMF.[10]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test. If the test is positive (indicating free primary amines), the coupling step can be repeated.[8]
-
After complete coupling, drain the solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
-
Protocol 3: Final Deprotection and Cleavage
-
N-terminal Boc Removal: After the final coupling cycle, remove the N-terminal Boc group using the deprotection protocol described in Protocol 2, step 1.[13]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.[8]
-
HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (HF) is a highly corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.[14][15]
-
Transfer the dried peptide-resin to the HF reaction vessel.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin.[8] The scavenger is crucial to prevent side reactions from cationic species generated during cleavage.[14]
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.[9]
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.[1]
-
Protocol 4: Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations
Caption: Workflow for manual Boc-SPPS.
Caption: Key chemical transformations in an SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Step-by-Step Guide for Boc Deprotection of Glutamic Acid Residues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in peptide synthesis and other organic syntheses due to its stability in various conditions and its facile removal under acidic conditions.[1] Specifically, in the synthesis of peptides containing glutamic acid, the side chain carboxyl group is often protected as a tert-butyl ester (OtBu) to prevent unwanted side reactions. The removal of this Boc protecting group, or the N-terminal Boc group of a glutamic acid residue, is a critical step that requires careful optimization to ensure high yield and purity of the final peptide.
This document provides a detailed guide for the deprotection of Boc-protected glutamic acid residues, outlining common protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane. It also addresses potential side reactions and strategies for their mitigation.
Data Presentation: Comparison of Deprotection Methods
The selection of the deprotection reagent and conditions is crucial for achieving efficient and selective removal of the Boc group while minimizing side reactions. The following table summarizes quantitative data for common deprotection methods for glutamic acid residues.
| Reagent/Method | Substrate | Reagent Concentration | Solvent | Time | Temperature (°C) | Yield (%) | Notes |
| TFA | N-Boc-L-Glu-OH | 2 equiv | Ionic Liquid | 10 min | 110 | 96 | Rapid deprotection at high temperature.[2] |
| TFA/DCM | General Boc-protected amino acids/peptides | 50% | Dichloromethane | 30 min - 2 h | Room Temp | - | A standard and generally effective condition.[3] |
| TFA/DCM | Peptides on solid support | 55% | Dichloromethane | 30 min | Room Temp | ~9% higher purity than 100% TFA | Reduced omission of the second amino acid residue compared to 100% TFA.[4] |
| HCl in Dioxane | Nα-Boc-Ala-Glu(OtBu)-OtBu | 4 M | Dioxane | 30 min | Room Temp | 95 | Selective deprotection of Nα-Boc group in the presence of tert-butyl esters.[5] |
| HCl in HFIP | Fmoc-Glu(OtBu)-OH | 0.1 N | Hexafluoroisopropanol | 4 h | Room Temp | Quantitative | Clean and quantitative removal of the side-chain tert-butyl ester.[6] |
| FeCl₃ | Fmoc-Asp(OtBu)-OMe | 1.5 equiv | Dichloromethane | - | Room Temp | 80 | A mild Lewis-acid based alternative for side-chain deprotection.[7][8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the removal of Boc protecting groups in both solution-phase and solid-phase peptide synthesis.
Materials:
-
Boc-protected glutamic acid derivative (e.g., Boc-Glu(OtBu)-OH or a peptide containing this residue)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) (optional, but recommended)
-
Nitrogen or Argon gas supply
-
Round-bottom flask or solid-phase synthesis vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask. For solid-phase synthesis, swell the resin-bound peptide in DCM.
-
Preparation of Deprotection Cocktail: Prepare the deprotection cocktail by slowly adding TFA to DCM. A common concentration is 25-50% TFA in DCM.[3] If required, add scavengers to the cocktail to prevent side reactions. A typical scavenger cocktail is TFA/TIS/water (95:2.5:2.5).[9]
-
Deprotection Reaction: Add the deprotection cocktail to the dissolved substrate or the swollen resin.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to 2 hours, depending on the specific substrate and the steric hindrance around the Boc group.[3] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.
-
Work-up (Solution Phase):
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
-
-
Work-up (Solid Phase):
-
After the reaction time, filter the resin and wash it sequentially with DCM, isopropanol, and diethyl ether.
-
Dry the resin under vacuum.
-
Protocol 2: Selective Nα-Boc Deprotection using HCl in Dioxane
This protocol is particularly useful for the selective removal of the N-terminal Boc group while leaving the side-chain tert-butyl ester of glutamic acid intact.[5]
Materials:
-
Nα-Boc-Glu(OtBu)-containing peptide
-
4 M HCl in 1,4-dioxane
-
Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous dioxane.
-
Deprotection Reaction: Add the 4 M HCl in dioxane solution to the reaction mixture.
-
Reaction Time and Temperature: Stir the reaction at room temperature for 30 minutes.[5] The reaction is typically rapid. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess HCl in vacuo.
-
The product is usually obtained as the hydrochloride salt and can be used in the next step without further purification.
-
Potential Side Reactions and Mitigation
Several side reactions can occur during the acidic deprotection of glutamic acid residues. Understanding and mitigating these is crucial for obtaining a pure product.
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize under acidic conditions to form pyroglutamate, resulting in a mass loss of 18 Da.[3] This can be minimized by ensuring rapid and efficient coupling of the subsequent amino acid to the newly deprotected N-terminal amine, thus reducing its exposure to the acidic environment.[3]
-
Acylium Ion Formation: During strong acid cleavage (e.g., with HF), the γ-carboxyl group of glutamic acid can form a reactive acylium ion. This can lead to cyclization or reaction with scavengers.[3]
-
t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues like tryptophan and methionine.[3] The use of scavengers such as triisopropylsilane (TIS) or thioanisole (B89551) is highly recommended to trap these cations.[3]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
Application Notes and Protocols for Cleavage of Peptides Synthesized with Boc-Glu(OBzl)-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the final cleavage step of peptides synthesized using Boc-solid-phase peptide synthesis (SPPS), specifically for peptides containing the Boc-Glu(OBzl)-OSu monomer. This document outlines the chemical principles, provides detailed experimental protocols for various cleavage cocktails, and offers guidance on minimizing side reactions to ensure high peptide purity and yield.
Introduction to Boc-SPPS Cleavage
In Boc-SPPS, the final step involves the removal of the Nα-Boc protecting group and all side-chain protecting groups, followed by the cleavage of the peptide from the solid support resin. For peptides containing glutamic acid protected as a benzyl (B1604629) ester (Glu(OBzl)), a strong acid is required to cleave this side-chain protecting group. The choice of the cleavage cocktail—comprising a strong acid and a combination of scavengers—is critical for obtaining the desired peptide in high purity and yield. The benzyl ester on the glutamic acid side chain is susceptible to re-alkylation by carbocations generated during the cleavage process, necessitating the use of specific scavengers and optimized reaction conditions.
The most common strong acids used for the final cleavage in Boc-SPPS are anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Each of these reagents has its own advantages and disadvantages in terms of safety, equipment requirements, and potential for side reactions.
Key Considerations for Cleaving Peptides with Glu(OBzl)
A primary concern during the cleavage of peptides containing Glu(OBzl) is the prevention of side reactions on the glutamic acid residue. The benzyl carbocations generated from the cleavage of the benzyl ester can re-alkylate nucleophilic residues, including the deprotected glutamic acid side chain itself, leading to byproducts. To mitigate this, cleavage cocktails must contain efficient carbocation scavengers.
One of the most common side reactions is the anisylation of the glutamic acid side chain when anisole (B1667542) is used as a scavenger. This occurs when the benzyl carbocation is trapped by anisole, which can then alkylate the γ-carboxyl group of glutamic acid. To minimize this and other side reactions, it is crucial to perform the cleavage at low temperatures, typically between 0°C and 5°C.[1]
Comparison of Cleavage Cocktails
The selection of a cleavage cocktail is a critical step that depends on the peptide sequence, the available equipment, and safety considerations. The following table summarizes the key features of the most common cleavage methods for peptides containing Glu(OBzl).
| Feature | Anhydrous Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) | Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) |
| Cleavage Principle | Strong protonating acid that cleaves most benzyl- and t-butyl-based protecting groups and the peptide-resin linkage.[2] | A strong, non-volatile acid that can be used as an alternative to HF.[3] | A strong Lewis acid that, in combination with a soft nucleophile and a proton source, effectively cleaves protecting groups and the resin linkage. |
| Advantages | - High cleavage efficiency and purity for a wide range of peptides.[4] - Well-established and extensively documented protocols. | - Does not require specialized, HF-resistant apparatus. - Can be adapted for larger-scale synthesis.[3] | - Generally produces fewer side reactions compared to TFMSA. - The resulting peptide is less hygroscopic than that from TFMSA cleavage. |
| Disadvantages | - Highly toxic, corrosive, and requires a dedicated, expensive HF-resistant apparatus. - Significant safety risks associated with handling. | - Can lead to lower yields compared to HF. - TFMSA is non-volatile, which can complicate peptide work-up. - The cleaved peptide is often hygroscopic. | - May not efficiently cleave all protecting groups, such as Arg(Tos). - More expensive than TFMSA. |
| Typical Scavengers | Anisole, p-cresol, dimethyl sulfide (B99878) (DMS), thioanisole. | Thioanisole, m-cresol, ethanedithiol (EDT). | Thioanisole, m-cresol, ethanedithiol (EDT). |
| Reaction Conditions | 0-5°C for 1-2 hours. | 0-5°C for 1-2 hours. | 0-5°C for 1-2 hours. |
| Expected Yield | High | Moderate to High | Moderate to High |
| Expected Purity | High | Good to High | Good to High |
Experimental Protocols
The following are detailed protocols for the three main cleavage methods. Safety Precaution: These procedures involve highly corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage
This is the most traditional and often most effective method for cleaving peptides synthesized via Boc-SPPS.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 10% anisole v/v)
-
HF cleavage apparatus
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Stirring bar
-
Dry ice/acetone bath
Procedure:
-
Place the dried peptide-resin (typically 0.5-1.0 g) and a magnetic stirring bar into the HF reaction vessel.
-
Add the scavenger(s) to the reaction vessel. A common scavenger for peptides with Glu(OBzl) is anisole (1.0 mL per gram of resin).
-
Assemble the HF cleavage apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel to -5°C to 0°C using a dry ice/acetone bath.
-
Carefully distill the anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1 to 2 hours. For peptides containing Arg(Tos), a longer reaction time may be necessary.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Once all the HF has been removed, carefully disassemble the apparatus.
-
Wash the resin-peptide mixture with cold diethyl ether or MTBE to precipitate the peptide and remove the scavengers.
-
Filter the peptide precipitate and wash it several more times with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
A common alternative to HF that does not require specialized equipment.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol)
-
Round-bottom flask
-
Stirring bar
-
Ice bath
-
Cold diethyl ether or MTBE
Procedure:
-
Place the dried peptide-resin (typically 0.5-1.0 g) in a round-bottom flask with a magnetic stirring bar.
-
In a separate flask, prepare the cleavage cocktail. A typical mixture is TFMSA/TFA/thioanisole/m-cresol (10:80:5:5 v/v/v/v).
-
Cool both the peptide-resin flask and the cleavage cocktail to 0°C in an ice bath.
-
Slowly add the chilled cleavage cocktail to the peptide-resin (approximately 10-20 mL per gram of resin).
-
Stir the reaction mixture at 0-5°C for 1.5 to 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether or MTBE (at least 10 times the volume of the TFA solution).
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide pellet with cold ether three times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 3: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage
This method is known for producing fewer side reactions than TFMSA.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., thioanisole, m-cresol)
-
Round-bottom flask
-
Stirring bar
-
Ice bath
-
Cold diethyl ether or MTBE
Procedure:
-
Place the dried peptide-resin (typically 0.5-1.0 g) in a round-bottom flask with a magnetic stirring bar.
-
In a separate flask, prepare the cleavage cocktail. A common cocktail consists of TMSOTf/TFA/thioanisole (10:80:10 v/v/v).
-
Cool both the peptide-resin flask and the cleavage cocktail to 0°C in an ice bath.
-
Slowly add the chilled cleavage cocktail to the peptide-resin (approximately 10-20 mL per gram of resin).
-
Stir the reaction mixture at 0-5°C for 1 to 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether or MTBE.
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide pellet with cold ether three times.
-
Dry the crude peptide under vacuum.
Post-Cleavage Work-up and Purification
After cleavage and precipitation, the crude peptide is typically a white to off-white powder. This crude product contains the desired peptide along with truncated sequences and byproducts from side reactions.
-
Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile. For hydrophobic peptides, a small amount of acetic acid or TFA may be needed to aid dissolution.
-
Analysis: Analyze the crude peptide by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity and by mass spectrometry to confirm its molecular weight.
-
Purification: Purify the crude peptide using preparative RP-HPLC to isolate the target peptide from impurities.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a fluffy, white powder.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the cleavage of peptides containing Glu(OBzl).
Caption: Deprotection of the Glu(OBzl) side chain.
Caption: General workflow for peptide cleavage and work-up.
References
- 1. peptide.com [peptide.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of Boc-Glu(OBzl)-OSu in Automated Peptide Synthesizers
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective incorporation of N-α-Boc-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester (Boc-Glu(OBzl)-OSu) in automated solid-phase peptide synthesis (SPPS). It outlines the principles of Boc/Bzl chemistry, standard protocols for automated synthesizers, and methods for final cleavage and purification. This guide also includes quantitative data for expected outcomes, detailed experimental protocols, and troubleshooting advice to address common challenges such as incomplete coupling.
Introduction
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a robust and widely used method for assembling peptide chains.[1][2] The Boc/Bzl (benzyl) protection strategy relies on a graded acid lability, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups are cleaved in the final step by a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2][3]
This compound is a pre-activated amino acid derivative designed for efficient peptide bond formation. The N-hydroxysuccinimide (OSu) ester is a reactive group that readily couples with the free N-terminal amine of the growing peptide chain on the solid support.[4] This application note details the standard cycle for its use in an automated peptide synthesizer.
Principle of Boc-SPPS Workflow
The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling to elongate the peptide chain from the C-terminus to the N-terminus.
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with 25-50% TFA in dichloromethane (B109758) (DCM).[2][5]
-
Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine using a base, typically 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[1][6]
-
Coupling: The activated Boc-amino acid, in this case, this compound, is added to couple with the free amine.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[2]
This cycle is repeated until the desired peptide sequence is fully assembled.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Various | Peptide Synthesis Grade | Store desiccated at -20°C. |
| Merrifield or PAM Resin | Various | 0.5 - 1.0 mmol/g substitution | For peptide acids.[7] |
| MBHA or BHA Resin | Various | 0.5 - 1.0 mmol/g substitution | For peptide amides.[5] |
| Dichloromethane (DCM) | Various | Anhydrous, Peptide Synthesis Grade | |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Peptide Synthesis Grade | |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Corrosive and toxic. Handle in a fume hood. |
| N,N-Diisopropylethylamine (DIEA) | Various | Reagent Grade | |
| Isopropanol (IPA) | Various | Reagent Grade | |
| Anhydrous Hydrogen Fluoride (HF) | Specialized | Reagent Grade | Extremely toxic and corrosive. Requires specialized apparatus.[5] |
| Scavengers (e.g., Anisole (B1667542), p-Cresol) | Various | Reagent Grade | Used during final cleavage to prevent side reactions. |
| Diethyl Ether | Various | Anhydrous, Reagent Grade | For peptide precipitation. |
Experimental Protocols
This protocol describes a single cycle for incorporating this compound into a peptide chain on an automated synthesizer.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 0.1 mmol scale) in DCM for 30 minutes.
-
-
Deprotection:
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DMF for 2 x 2 minutes to neutralize the N-terminal amine.[1]
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin substitution) in DMF or NMP.
-
Add the amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: After the coupling time, perform a qualitative ninhydrin (B49086) (Kaiser) test on a few resin beads to check for completion. A positive test (blue beads) indicates incomplete coupling and the need for a second coupling step ("double coupling").[8]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle.
-
Caution: This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.[2]
-
Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DMF and DCM, then dry it thoroughly under a high vacuum for several hours.
-
Place the dried resin (e.g., up to 500 mg) in the reaction vessel of the HF apparatus.
-
-
Cleavage Reaction:
-
Add a scavenger cocktail to the vessel. A common mixture for sequences without sensitive residues is p-cresol (B1678582) (1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0°C in an ice/salt bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. The benzyl (B1604629) ester of the glutamic acid side chain will be cleaved during this step.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
Wash the residual resin and peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
-
Isolation:
-
Precipitate the crude peptide from the extraction solvent by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove remaining organic impurities.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Expected Results and Data
The following table summarizes typical quantitative data for a standard synthesis. Actual results may vary depending on the peptide sequence, length, and synthesizer performance.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard for Merrifield or MBHA resins.[5][9] |
| Coupling Equivalents | 3-4 eq. | Equivalents of this compound relative to resin capacity. |
| Coupling Time | 1-2 hours | May be extended for difficult sequences.[10] |
| Coupling Efficiency (per cycle) | >99% | Monitored by a negative ninhydrin test.[8] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence complexity.[9] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is required to remove deletion and truncated sequences.[9] |
Visualized Workflows and Pathways
Caption: Automated workflow for a single amino acid incorporation cycle in Boc-SPPS.
Caption: Key chemical transformations during the incorporation of this compound.
Caption: Decision-making flowchart for troubleshooting incomplete coupling reactions.
Troubleshooting
-
Problem: Incomplete Coupling: A primary cause of low yield is the failure of the coupling reaction, leading to deletion sequences.[10]
-
Symptom: Positive ninhydrin (Kaiser) test after the coupling step.[8]
-
Cause 1: Steric Hindrance/Difficult Sequence: The growing peptide chain may fold or aggregate on the resin, blocking access to the N-terminal amine.[10]
-
Solution: Extend the coupling reaction time to 2-4 hours. Perform a "double coupling" by draining the reaction vessel and adding a fresh solution of the activated amino acid for a second coupling cycle.[11]
-
Cause 2: Peptide Aggregation: Sequences with hydrophobic residues are prone to aggregation.
-
Solution: Switch the primary solvent from DCM or DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[12]
-
Cause 3: Incomplete Deprotection or Neutralization: Residual TFA salt can prevent the coupling reaction.
-
Solution: Ensure deprotection and neutralization times are adequate and that fresh, high-quality reagents are used.
-
-
Problem: Side Reactions during Cleavage: The highly reactive carbocations generated during HF cleavage can modify sensitive amino acid residues (e.g., Trp, Met, Tyr).
-
Solution: Always include appropriate scavengers in the cleavage cocktail. For example, anisole is used to trap benzyl and t-butyl cations. For peptides containing tryptophan, avoid thioanisole (B89551) as it can lead to alkylation of the indole (B1671886) ring.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for "Low-High" HF Cleavage of Peptides with Boc-Glu(OBzl)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides via Boc solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage from the resin support and concurrent removal of side-chain protecting groups. For peptides containing acid-labile functionalities, such as the benzyl (B1604629) ester of glutamic acid (Glu(OBzl)), the standard "High" hydrogen fluoride (B91410) (HF) cleavage protocol can lead to significant side reactions, compromising the purity and yield of the final product. The "Low-High" HF cleavage protocol offers a refined, two-step approach that mitigates these side reactions, proving particularly advantageous for peptides incorporating Boc-Glu(OBzl)-OSu.
This two-stage method first employs a "low" concentration of HF in the presence of a high concentration of scavengers. This condition favors an SN2 mechanism for the removal of more labile protecting groups, such as the benzyl ester of Glu(OBzl), while minimizing the formation of carbocationic intermediates that can lead to undesired alkylation of sensitive residues.[1][2] A subsequent "high" concentration HF step then facilitates the cleavage of the peptide from the resin and the removal of more robust protecting groups.[1][2]
These application notes provide a detailed protocol for the "Low-High" HF cleavage of peptides containing this compound, along with data illustrating its efficacy in improving peptide purity and yield.
Data Presentation
| Cleavage Protocol | Expected Crude Peptide Yield (%) | Expected Crude Peptide Purity (%) | Common Side Products Observed |
| Standard "High" HF | 70 - 85 | 50 - 70 | Anisylation of Glu, Aspartimide formation, Alkylation of Trp/Tyr/Met |
| "Low-High" HF | 75 - 90 | > 85 | Significantly reduced or eliminated side products |
Note: The values presented are representative and intended for illustrative purposes. Actual yields and purities are sequence-dependent and can vary.
Experimental Protocols
Materials and Reagents
-
Peptide-resin containing the this compound residue
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION: Highly toxic and corrosive.
-
Dimethyl sulfide (B99878) (DMS)
-
p-Cresol
-
Anisole
-
Dichloromethane (DCM)
-
Diethyl ether (peroxide-free)
-
Acetic acid (glacial)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Dry ice/acetone bath
-
Magnetic stirrer and Teflon-coated stir bar
-
Sintered glass funnel
-
Lyophilizer
Pre-Cleavage Preparation
-
Ensure the peptide-resin is thoroughly dried under vacuum for at least 24 hours prior to cleavage.
-
The N-terminal Boc group should be removed before HF cleavage to prevent t-butylation of sensitive residues. This is typically achieved by treating the resin with 50% trifluoroacetic acid (TFA) in DCM.
"Low-High" HF Cleavage Procedure
Safety First: All manipulations involving anhydrous HF must be performed by trained personnel in a properly functioning fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. An HF-specific calcium gluconate antidote gel should be readily accessible.
Step 1: "Low" HF Cleavage (Deprotection of Labile Side-Chains)
-
Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the "Low HF" scavenger cocktail. For each gram of peptide-resin, add:
-
Dimethyl sulfide (DMS): 6.5 mL
-
p-Cresol: 1.0 mL
-
-
Seal the reaction vessel and cool it in a dry ice/acetone bath for at least 10 minutes.
-
Carefully distill a "low" amount of anhydrous HF into the reaction vessel. For each gram of peptide-resin, add approximately 2.5 mL of HF.
-
Remove the dry ice/acetone bath and replace it with an ice-water bath to maintain the reaction temperature at 0-5 °C.
-
Stir the reaction mixture for 2 hours at 0-5 °C. This step selectively removes the benzyl ester from the Glu residue and other labile protecting groups via an SN2 mechanism.[1]
Step 2: Removal of "Low HF" Reagents
-
After 2 hours, slowly and carefully evaporate the HF and DMS under a stream of nitrogen or under vacuum. This step is critical to shift the reaction conditions for the subsequent "high" HF step.
-
Once the volatiles are removed, wash the resin with cold diethyl ether (3 x 50 mL) to remove the scavengers and soluble by-products. Dry the resin under a stream of nitrogen.
Step 3: "High" HF Cleavage (Cleavage from Resin and Deprotection of Robust Groups)
-
To the washed and dried resin in the same reaction vessel, add the "High HF" scavenger. For each gram of the initial peptide-resin, add:
-
p-Cresol: 1.0 mL (or anisole)
-
-
Cool the reaction vessel again in a dry ice/acetone bath for at least 10 minutes.
-
Distill a "high" amount of anhydrous HF into the reaction vessel. For each gram of the initial peptide-resin, add approximately 9.0 mL of HF.
-
Replace the dry ice/acetone bath with an ice-water bath and stir the reaction mixture for 1 hour at 0-5 °C. This step cleaves the peptide from the resin and removes more resistant protecting groups.
Post-Cleavage Work-up
-
After the "High" HF cleavage is complete, evaporate the HF under a stream of nitrogen or under vacuum.
-
Once the HF is removed, add cold, peroxide-free diethyl ether (approximately 50 mL) to the reaction vessel to precipitate the crude peptide.
-
Transfer the slurry to a centrifuge tube. Wash the reaction vessel with additional cold diethyl ether to ensure complete transfer of the peptide.
-
Centrifuge the peptide suspension and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain a fluffy white powder.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
Applications of Peptides with Benzyl-Protected Glutamic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamic acid into therapeutic peptides is crucial for modulating their solubility, charge, and interaction with biological targets. To achieve the precise synthesis of these peptides, the carboxylic acid side chain of glutamic acid must be protected to prevent unwanted side reactions. The benzyl (B1604629) ester (O-benzyl, OBzl) is a well-established protecting group for the γ-carboxyl group of glutamic acid, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. While less common in the now predominant Fmoc/tBu strategy due to its requirement for strong acid cleavage, it offers unique advantages in specific synthetic schemes, such as in fragment condensation and the synthesis of complex peptides where orthogonal protection is paramount. This document provides an overview of the applications of peptides containing benzyl-protected glutamic acid, detailed experimental protocols for their synthesis, and relevant biological context.
Applications in Drug Discovery
The use of benzyl-protected glutamic acid (Glu(OBzl)) in peptide synthesis is a key step in the development of various therapeutic and research-grade peptides. Its primary role is to serve as a stable protecting group that prevents the side-chain carboxylate from participating in undesired reactions during peptide chain elongation.[1]
1. Synthesis of Complex Peptides and Fragments:
Benzyl protection is particularly useful in segment condensation strategies where protected peptide fragments are synthesized on a solid support and then ligated in solution. The stability of the benzyl ester to the milder acids used for cleavage from hyper-acid-labile resins allows for the generation of fully protected peptide fragments. For instance, Z-Glu(OBzl) (where Z is benzyloxycarbonyl) has been reported as a starting material for the synthesis of dipeptides, which can be further elaborated into larger molecules like the anticoagulant Bivalirudin.[1] Bivalirudin is a 20-amino acid peptide that acts as a direct thrombin inhibitor.
2. Development of Peptide-Based Drug Delivery Systems:
Homopolymers and copolymers of γ-benzyl-L-glutamic acid have been explored as biodegradable platforms for controlled drug delivery.[2] These polypeptides can form stable structures that encapsulate therapeutic agents, releasing them over a prolonged period. For example, poly(γ-benzyl-L-glutamic acid) (PBLG) has been shown to form helical structures and can be used to modulate the release rate of hydrophilic drugs like procainamide.[2]
3. Generation of Specific Antibodies:
Peptides containing modified glutamic acid residues are instrumental in generating specific antibodies for research and diagnostic purposes. In one instance, a peptide containing a branch of two glutamic acids, synthesized using benzyl-protected di-glutamic acid via the Boc-SPPS strategy, was used to generate the monoclonal antibody GT335.[3] This antibody is used to study the post-translational modification of proteins known as polyglutamylation.[3]
4. Synthesis of Branched Peptides:
The benzyl ester on the glutamic acid side chain can be chemically converted to a hydrazide. This hydrazide can then be used as a ligation handle to attach another peptide, creating a branched peptide structure.[4] Branched peptides are being investigated for their potential to improve biological activity, stability, and pharmacokinetic properties.[4]
Quantitative Data
While specific quantitative bioactivity data for peptide drug candidates synthesized explicitly using monomeric Glu(OBzl) is not widely available in the public domain, the following table presents representative data for classes of peptides where glutamic acid residues are critical for function. This data is illustrative of the potency that can be achieved with well-designed therapeutic peptides.
| Peptide/Analogue Class | Target | Assay | Bioactivity (IC₅₀/EC₅₀/pA₂) | Reference(s) |
| Oxytocin (B344502) Analogues | Oxytocin Receptor | Uterotonic Activity (in vitro) | EC₅₀ = 7.0 ± 2.1 nM (for native Oxytocin) | [5] |
| Atosiban (Oxytocin Antagonist) | Oxytocin Receptor | Antagonist Activity (in vitro) | pA₂ = 9.9 ± 0.3 | [5] |
| Peptide YY (PYY) Analogues | Neuropeptide Y Receptor Y2 | Receptor Activation | Potent agonism | [4][6][7][8][9] |
| α-Amylase Inhibitory Peptides | α-Amylase | Enzyme Inhibition | 45.22% inhibition (for N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃) | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Linear Peptide using Fmoc-Glu(OBzl)-OH
This protocol describes the manual solid-phase synthesis of a model peptide containing a glutamic acid residue protected with a benzyl ester, using the Fmoc/tBu strategy.
1. Resin Preparation: a. Swell Wang resin (or a suitable resin for peptide acid synthesis) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel. b. Wash the resin with DMF (3 times).
2. First Amino Acid Coupling: a. Remove the Fmoc group from the pre-loaded resin (if applicable) by treating with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. b. Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times). c. In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. d. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. e. Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
3. Peptide Chain Elongation: a. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail. Due to the stability of the benzyl ester, a stronger acid is required for its removal compared to t-butyl-based protecting groups. A suitable cocktail is Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole (10:80:10). Caution: TFMSA is a very strong, corrosive acid and should be handled with extreme care in a fume hood. c. Add the cleavage cocktail to the dried peptide-resin and stir for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (3 times). g. Dry the crude peptide under vacuum.
5. Purification and Analysis: a. Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Protocol 2: Boc-SPPS of a Peptide Containing Boc-Glu(OBzl)-OH
This protocol is adapted for the Boc/Bzl strategy, which is well-suited for the use of benzyl-protected glutamic acid.
1. Resin Preparation: a. Swell Merrifield resin in DCM for 1-2 hours.
2. Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. b. Wash the resin with DCM (3 times) and isopropanol (B130326) (3 times).
3. Neutralization: a. Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice). b. Wash the resin with DMF (5 times).
4. Coupling: a. Pre-activate Boc-Glu(OBzl)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor coupling with the Kaiser test.
5. Final Cleavage: a. After synthesis is complete, treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions. b. After cleavage, remove the HF under a stream of nitrogen. c. Precipitate, wash, and purify the peptide as described in Protocol 1.
Visualizations
Caption: Workflow for Fmoc-SPPS of a peptide containing Glu(OBzl).
Caption: A representative GPCR signaling pathway for peptide hormones.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design of a GLP-1/PYY Dual Acting Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of peptide YY analogs for the management of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogs of pancreatic polypeptide and peptide YY with a locked PP-fold structure are biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-Terminal Glutamine Derivatives in Peptide Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of pyroglutamate (B8496135) (pGlu) from N-terminal Boc-Gln(OBzl)-OSu and related derivatives during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate (pGlu) and why is it a concern during peptide synthesis?
Pyroglutamic acid (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1][2] This modification is a significant concern for several reasons:
-
Blocked N-terminus: The formation of the pGlu ring results in the loss of the primary amino group at the N-terminus. This "blocked" N-terminus prevents subsequent sequencing by methods that rely on a free primary amine, such as Edman degradation.[2]
-
Altered Physicochemical Properties: The conversion to pGlu can change the charge and hydrophobicity of a peptide, potentially altering its structure, stability, and biological activity.[2]
-
Sample Heterogeneity: Incomplete conversion to pGlu introduces heterogeneity into the final peptide product, complicating purification and analysis.[2]
Q2: What is the chemical mechanism of pyroglutamate formation from an N-terminal glutamine residue?
Pyroglutamate formation from an N-terminal glutamine is an intramolecular cyclization reaction. The free N-terminal amino group acts as a nucleophile, attacking the side-chain carbonyl carbon of the glutamine residue. This reaction forms a five-membered lactam ring and releases a molecule of ammonia (B1221849). This process can occur spontaneously, especially under certain pH and temperature conditions.
Q3: What factors promote pyroglutamate formation during solid-phase peptide synthesis (SPPS)?
Several factors can promote this unwanted side reaction:
-
Weakly Acidic Conditions: The carboxylic acid of the incoming protected amino acid can act as a weak acid catalyst, promoting cyclization of the N-terminal glutamine of the resin-bound peptide.[3] This is particularly relevant during the coupling step.
-
Extended Reaction Times: Prolonged exposure of the N-terminal glutamine to coupling conditions increases the likelihood of cyclization.[3]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of spontaneous cyclization.
-
Choice of Base and Solvent: While base-catalyzed cyclization during Fmoc deprotection (using piperidine) is generally slow, the conditions during the neutralization and coupling steps in Boc-SPPS can influence the reaction rate.
Troubleshooting Guides
Issue: Low yield of the desired peptide and detection of a major impurity with a mass of -17 Da.
This issue is a strong indicator of pyroglutamate formation, where the loss of ammonia (NH₃) corresponds to a mass difference of approximately 17 Da.
| Potential Cause | Recommended Solution |
| Slow Coupling Reaction | The rate of pyroglutamate formation is competitive with the rate of peptide bond formation. Accelerating the coupling reaction is the most effective way to minimize this side reaction.[3] |
| Action: Switch to a faster coupling method. The use of pre-formed symmetric anhydrides of the incoming Boc-amino acid in dimethylformamide (DMF) has been shown to be highly effective in minimizing pyroglutamate formation by significantly speeding up the desired coupling reaction.[3] | |
| Sub-optimal Coupling Reagent | The use of highly activated esters like OSu esters, while reactive, may still allow for competing cyclization if the coupling is not sufficiently rapid, especially in the presence of weak acid catalysis from the incoming amino acid itself.[3] |
| Action: If using Boc-Gln(OBzl)-OSu, ensure optimal coupling conditions (e.g., appropriate concentration, temperature, and minimal pre-activation times). Consider switching to an on-resin activation method with reagents like HBTU or HATU in the presence of a non-nucleophilic base like DIEA, which can also provide rapid coupling. | |
| Prolonged Exposure to Coupling Mixture | The longer the N-terminal glutamine is exposed to the coupling solution, the greater the opportunity for cyclization. |
| Action: Minimize the coupling reaction time. Monitor the reaction closely using a qualitative test (e.g., ninhydrin (B49086) test) and proceed to the next step as soon as the coupling is complete. |
Data Presentation
The following table summarizes the key factors influencing pyroglutamate formation and the strategies to mitigate it.
| Parameter | Condition Promoting pGlu Formation | Recommended Condition to Minimize pGlu Formation | Rationale |
| Coupling Method | Slow coupling (e.g., certain active esters without optimization) | Rapid coupling (e.g., pre-formed symmetric anhydrides)[3] | A faster rate of peptide bond formation outcompetes the intramolecular cyclization. |
| Reaction Time | Prolonged coupling times | Minimized coupling times (monitor for completion) | Reduces the time the N-terminal Gln is exposed to conditions that favor cyclization.[3] |
| pH | Weakly acidic conditions (e.g., presence of the incoming amino acid's carboxylic acid)[3] | Standard Boc-SPPS neutralization and coupling conditions, but with rapid coupling | While the environment has weak acids, their catalytic effect is minimized if the desired reaction is fast. |
| Temperature | Elevated temperatures | Room temperature or below (if reaction kinetics allow) | Reduces the rate of the spontaneous cyclization reaction. |
Experimental Protocols
Protocol 1: Minimized Pyroglutamate Formation during Coupling using Symmetric Anhydride (B1165640)
This protocol is recommended when introducing an amino acid immediately following an N-terminal glutamine in Boc-SPPS.
-
Resin Preparation: After the deprotection of the Boc group from the N-terminal Gln-resin and subsequent neutralization, wash the resin thoroughly with DMF.
-
Symmetric Anhydride Formation: In a separate reaction vessel, dissolve 2 equivalents of the incoming Boc-amino acid in dichloromethane (B109758) (DCM) or DMF. Add 1 equivalent of dicyclohexylcarbodiimide (B1669883) (DCC) and stir at 0°C for 10-15 minutes.
-
Filtration: Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
Coupling: Immediately add the filtered symmetric anhydride solution to the resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours, or until a ninhydrin test indicates completion.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove any excess reagents and byproducts.
Protocol 2: Analytical Detection and Quantification of Pyroglutamate Formation
This protocol describes how to analyze the final peptide product for the presence of pyroglutamate.
-
Sample Preparation: Cleave the peptide from the resin using standard procedures (e.g., HF cleavage for Boc-SPPS).
-
LC-MS Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Elute the peptide using a suitable gradient.
-
Monitor the elution profile by UV absorbance (e.g., 214 nm).
-
The mass spectrometer should be set to scan for the expected mass of the full-length peptide and the mass of the peptide with pyroglutamate (a mass loss of 17.03 Da, corresponding to the loss of NH₃). The pyroglutamate-containing peptide is typically more hydrophobic and will have a slightly longer retention time.[4]
-
-
Quantification: Integrate the peak areas from the UV chromatogram or the extracted ion chromatograms from the mass spectrometer for both the desired peptide and the pyroglutamate-containing species to determine the relative percentage of each.
Visualizations
Mechanism of Pyroglutamate Formation
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Glu(OBzl)-OSu in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-Glu(OBzl)-OSu during Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address incomplete coupling and ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for incomplete coupling of this compound?
A1: Incomplete coupling of this compound can be attributed to several factors, primarily related to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the benzyl (B1604629) (Bzl) ester protecting the side-chain carboxyl group, can physically obstruct the approach of the activated amino acid to the free N-terminus of the peptide chain on the solid support. Other contributing factors include:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine less accessible.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently potent to efficiently activate the carboxylic acid of Boc-Glu(OBzl)-OH for reaction.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the reaction sites.
-
Deprotection Issues: Incomplete removal of the previous Boc protecting group will result in a capped N-terminus, preventing further coupling.
Q2: How can I detect incomplete coupling of this compound?
A2: The most common method for monitoring coupling completion in Boc-SPPS is the Kaiser test (also known as the ninhydrin (B49086) test). This colorimetric assay detects free primary amines on the resin. A positive Kaiser test (a blue or purple color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction.[1] For N-methylated amino acids, where the Kaiser test is unreliable, the bromophenol blue test is a suitable alternative.
Q3: What should I do if I detect an incomplete coupling reaction?
A3: If a positive Kaiser test indicates incomplete coupling, the recommended immediate actions are to perform a recoupling or a capping step.
-
Recoupling: This involves repeating the coupling step with a fresh solution of the activated this compound. This provides a second opportunity for the reaction to go to completion.
-
Capping: If recoupling is unsuccessful or if you wish to prevent the formation of deletion peptides (sequences missing an amino acid), a capping step is performed. This involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride (B1165640). Capped peptides are unreactive in subsequent coupling cycles and can be more easily separated during purification.
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A4: For sterically hindered amino acids, more potent coupling reagents are generally required to achieve high coupling efficiencies. While specific quantitative data for this compound is not extensively published, insights can be drawn from studies on other hindered amino acids. The most commonly recommended reagents include uronium/aminium salts such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
These reagents are generally more effective than standard carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) alone, especially for challenging couplings.
Q5: Can reaction conditions be modified to improve coupling efficiency?
A5: Yes, several reaction parameters can be optimized:
-
Increase Equivalents: Using a higher excess of the this compound and coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin) can drive the reaction to completion.
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields for slow reactions.
-
Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction kinetics. However, this should be done with caution as it may increase the risk of side reactions like racemization.
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, consider using a solvent mixture such as DMF/DMSO or adding chaotropic salts like LiCl.
Troubleshooting Guide
The following table summarizes troubleshooting strategies for incomplete coupling of this compound.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Positive Kaiser Test after initial coupling | Incomplete reaction due to steric hindrance or suboptimal conditions. | Perform a "double coupling" with fresh reagents. | Increased coupling efficiency and a negative Kaiser test. |
| Positive Kaiser Test after double coupling | Severe steric hindrance or peptide aggregation. | Cap the unreacted amines with acetic anhydride. | Prevention of deletion peptide formation. The capped sequence will be truncated. |
| Consistently poor coupling with standard reagents (e.g., DIC/HOBt) | Insufficient activation for the sterically hindered amino acid. | Switch to a more potent coupling reagent (e.g., HATU, HCTU, or PyBOP). | Higher coupling yields and fewer required recoupling steps. |
| Gradual decrease in coupling efficiency with increasing peptide length | On-resin peptide aggregation. | - Use a solvent with better solvating properties (e.g., NMP, or add DMSO).- Incorporate a chaotropic salt (e.g., LiCl) in the coupling reaction.- Perform the synthesis at a slightly elevated temperature. | Disruption of secondary structures, improving reagent access to the N-terminus. |
| Low overall yield despite negative Kaiser tests | Incomplete Boc deprotection in previous steps leading to deletion sequences. | Ensure complete deprotection by extending the TFA treatment time or using a fresh TFA solution for each deprotection step. | Prevention of accumulation of deletion peptides and improved final purity. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine (B92270).
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the resin beads with DMF and then with ethanol (B145695) to remove any residual reagents.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Yellow/Colorless beads and solution: Negative result, indicating complete coupling.
-
Blue/Purple beads and/or solution: Positive result, indicating the presence of free primary amines and incomplete coupling.
Protocol 2: Recoupling Procedure
-
Following a positive Kaiser test after the initial coupling, wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents from the first coupling.
-
Prepare a fresh solution of this compound and the chosen coupling reagent in DMF, using the same equivalents as in the initial coupling.
-
Add the fresh coupling mixture to the resin.
-
Allow the recoupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a second Kaiser test to check for completion.
Protocol 3: Capping with Acetic Anhydride
-
If the Kaiser test remains positive after recoupling, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution. A common formulation is a mixture of acetic anhydride and a base (such as pyridine or DIEA) in DMF. A typical ratio is acetic anhydride/DIEA/DMF (e.g., 0.5 M acetic anhydride, 0.125 M DIEA in NMP). A simpler preparation involves a mixture of acetic anhydride and pyridine in DMF (e.g., 10% acetic anhydride, 10% pyridine in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove excess capping reagents and byproducts.
-
A subsequent Kaiser test should be negative, confirming that all free amines have been acetylated.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering an incomplete coupling of this compound.
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
References
Technical Support Center: Benzyl Ester Protecting Groups in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the use of benzyl (B1604629) (Bzl) ester protecting groups for carboxylic acids during peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with benzyl ester protecting groups in peptide synthesis?
A1: Benzyl esters are widely used, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS), but can be susceptible to several side reactions.[1][2] The primary issues include:
-
Racemization: Loss of stereochemical integrity at the C-terminal amino acid, especially during esterification or under basic conditions.[3][4]
-
Aspartimide Formation: The side-chain carboxyl of an aspartic acid (Asp) residue can cyclize to form a succinimide (B58015) derivative, particularly when protected as a benzyl ester.[5] This can lead to a mixture of α- and β-peptides.
-
Diketopiperazine (DKP) Formation: During solid-phase synthesis, the deprotected N-terminal amine of the second amino acid can attack the C-terminal ester, cleaving the dipeptide from the resin and forming a cyclic diketopiperazine.
-
Side Reactions During Acidic Cleavage: The final deprotection step, often using strong acids like HF or TFMSA to cleave the benzyl ester, generates benzyl cations. These electrophiles can alkylate nucleophilic side chains, such as those on Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
-
O- to C-Benzyl Migration in Tyrosine: During acidolytic deprotection, the O-benzyl group protecting the Tyrosine (Tyr) side chain can migrate to the aromatic ring, forming 3-benzyltyrosine.
-
Incomplete Deprotection: Catalytic hydrogenolysis, a common method for benzyl ester removal, can be inefficient in the presence of sulfur-containing amino acids (Cys, Met), which can poison the catalyst.
Q2: Under what conditions is racemization most likely to occur?
A2: Racemization is a significant risk when preparing amino acid benzyl esters at high temperatures. For example, using toluene (B28343) as a refluxing solvent for Fischer-Speier esterification can cause extensive racemization, particularly for amino acids with electron-withdrawing side chains. Using solvents with lower boiling points, such as cyclohexane (B81311), can prevent racemization during this step. Additionally, any step involving base treatment can increase the risk of racemization via proton abstraction.
Q3: Can I use benzyl esters in an Fmoc/tBu synthesis strategy?
A3: It is generally impractical. The Fmoc group is removed with a base (typically piperidine), while the benzyl group is removed by strong acid or catalytic hydrogenolysis. While this provides orthogonality, the standard final cleavage cocktail in Fmoc synthesis (e.g., TFA) is not strong enough to efficiently cleave the benzyl ester. Catalytic hydrogenolysis is also incompatible with the conditions used for many other protecting groups and linkers in Fmoc synthesis. Therefore, benzyl esters are almost exclusively used in the Boc/Bzl strategy.
Troubleshooting Guide
Problem 1: Racemization of the C-Terminal Amino Acid
Symptom: Chiral HPLC analysis of the final peptide shows a diastereomeric impurity, or the product has reduced or no biological activity.
Cause: The C-terminal amino acid benzyl ester may have racemized during its initial preparation or during subsequent synthesis steps, particularly under harsh basic or thermal conditions.
Solutions:
-
Verify Purity of Starting Material: Always check the enantiomeric purity of the amino acid benzyl ester starting material by chiral HPLC before beginning the synthesis.
-
Modify Esterification Protocol: When preparing benzyl esters, use a lower-boiling azeotroping solvent like cyclohexane instead of toluene to prevent heat-induced racemization.
The choice of solvent during the preparation of amino acid benzyl esters significantly impacts the final enantiomeric excess (ee%). The effect is more pronounced for amino acids with electron-withdrawing side chains.
| Amino Acid | Side Chain (R) | Taft Polar Constant (σ*) | Enantiomeric Excess (ee%) in Toluene (reflux) | Enantiomeric Excess (ee%) in Cyclohexane (reflux) |
| Valine | -CH(CH₃)₂ | -0.19 | >99% | >99% |
| Leucine | -CH₂CH(CH₃)₂ | -0.13 | 98% | >99% |
| Alanine | -CH₃ | 0.00 | 96% | >99% |
| Phenylalanine | -CH₂Ph | +0.22 | 90% | >99% |
| Methionine | -(CH₂)₂SCH₃ | +0.60 | 68% | >99% |
| Phenylglycine | -Ph | +0.62 | 64% | >99% |
| (Data adapted from studies on Fischer-Speier esterification.) |
Problem 2: Aspartimide Formation
Symptom: Mass spectrometry of the crude product shows a species with the same mass as the target peptide (as the succinimide is an isomer) and potentially a +17 Da adduct (piperidine addition) or +18 Da (hydrolysis). HPLC analysis reveals two closely eluting peaks.
Cause: The backbone amide nitrogen attacks the side-chain benzyl ester of an Asp residue, forming a five-membered succinimide ring. This is catalyzed by both acids and bases. The ring can then reopen to form the desired α-peptide or the undesired β-peptide isoaspartate.
Caption: Aspartimide formation pathway from an Asp(OBzl) residue.
Solutions:
-
Use Additives During Coupling/Deprotection: Adding 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress this side reaction.
-
Use Sterically Hindered Esters: Protecting the aspartic acid side chain as a cyclohexyl (OcHex) or 3-methylpent-3-yl (OMpe) ester instead of a benzyl ester significantly reduces the rate of cyclization due to steric hindrance.
-
Backbone Protection: In Fmoc synthesis, protecting the amide nitrogen of the preceding amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) group can prevent aspartimide formation.
-
Objective: To minimize aspartimide formation during the synthesis of Asp(OBzl)-containing peptides.
-
Methodology: Introduce a catalytic amount of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), during the coupling step. These catalysts selectively enhance the desired aminolysis of the active ester over the undesired intramolecular ring closure.
-
Procedure:
-
Dissolve the N-protected amino acid and the coupling agent (e.g., DCC, HBTU) in a suitable solvent (e.g., DMF).
-
Add 1.0 equivalent of HOBt or 0.1-0.5 equivalents of DMAP to the activation mixture.
-
Allow the activation to proceed for 10-15 minutes before adding it to the deprotected peptide-resin.
-
Proceed with the standard coupling time.
-
-
Expected Outcome: A significant reduction in aspartimide-related byproducts, leading to higher purity of the crude peptide.
Problem 3: Alkylation of Sensitive Residues During Final Cleavage
Symptom: Mass spectrometry reveals adducts on Trp (+89 Da for benzyl), Met, or Cys residues.
Cause: During strong acid cleavage (e.g., with HF), the benzyl ester is protonated and leaves as toluene and a benzyl cation. This highly reactive carbocation can be "scavenged" by nucleophilic amino acid side chains.
Caption: Workflow showing the role of scavengers during acidic cleavage.
Solutions:
-
Use a Scavenger Cocktail: Always perform the final cleavage in the presence of a "scavenger" designed to trap the benzyl cations. A common choice is anisole (B1667542) or a mixture containing thioanisole (B89551) and ethanedithiol.
-
Catalytic Hydrogenolysis: If the peptide sequence allows (i.e., no sulfur-containing residues or other reducible groups), use catalytic hydrogenolysis for deprotection. This is a much milder method that does not generate carbocations.
-
Objective: To cleave a benzyl ester protecting group under neutral conditions, avoiding acid-labile side reactions.
-
Reagents:
-
Peptide with benzyl ester protection
-
Palladium on carbon (Pd/C, 10% w/w) catalyst
-
Solvent (e.g., Methanol, Acetic Acid, or DMF)
-
Hydrogen (H₂) source (gas cylinder or balloon)
-
-
Procedure:
-
Dissolve the protected peptide in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 10-20% of the peptide weight). The catalyst is flammable; handle it under an inert atmosphere if dry.
-
Purge the flask with H₂ gas.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the deprotected peptide.
-
-
Caution: This method is not suitable for peptides containing Met or Cys, as the sulfur atoms can poison the palladium catalyst.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of cleavage conditions to minimize side products with Boc-glu(obzl)-osu
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal cleavage conditions for Boc-Glu(OBzl)-OSu to minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: Boc-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester, or this compound, is a derivative of the amino acid L-glutamic acid. It is a commonly used building block in peptide synthesis.[1][2] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, the side chain carboxyl group is protected as a benzyl (B1604629) ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester for efficient peptide bond formation.
Q2: What is the most critical step in using this compound after coupling?
A2: After coupling the this compound to the N-terminus of a peptide chain, the most critical step is the removal (cleavage) of the Boc protecting group to allow for the addition of the next amino acid. This step is typically carried out under acidic conditions, which can unfortunately lead to side reactions if not properly optimized.
Q3: What are the primary side reactions to be aware of during the Boc-cleavage of a glutamic acid residue?
A3: The main side reactions include:
-
Pyroglutamate (B8496135) formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue, which is promoted by the acidic conditions used for Boc deprotection.[3][4][5] This results in the loss of a water molecule (a mass decrease of 18.01 Da).
-
tert-Butylation: The tert-butyl cation generated during Boc cleavage is an electrophile that can alkylate nucleophilic residues.
-
Incomplete cleavage: Insufficient acid strength, reaction time, or poor resin swelling can lead to incomplete removal of the Boc group.
-
Acylium ion formation: Under strong acid conditions like hydrofluoric acid (HF), the side-chain carboxyl group can form a reactive acylium ion, leading to other side products.
Troubleshooting Guide
Issue 1: My final product has a lower mass than expected, with a mass loss of ~18 Da.
-
Possible Cause: You are likely observing pyroglutamate formation, where the N-terminal glutamic acid has cyclized.
-
Troubleshooting Steps:
-
Confirmation: Use tandem mass spectrometry (MS/MS) to confirm the modification is at the N-terminus.
-
Minimize Exposure: Ensure rapid and efficient coupling of the subsequent amino acid after the deprotection of the glutamic acid residue to minimize the time it exists with a free N-terminal amine.
-
Review Cleavage Conditions: While acidic conditions are necessary, prolonged exposure can exacerbate this issue. Ensure your cleavage time is not excessive.
-
Issue 2: I'm observing a mass addition of 56 Da in my final product.
-
Possible Cause: This mass gain is characteristic of tert-butylation, where the tert-butyl cation generated during deprotection has reacted with a nucleophilic site on your peptide.
-
Troubleshooting Steps:
-
Incorporate Scavengers: The most effective way to prevent this is to add a scavenger to your cleavage cocktail. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), and thioanisole. These will "trap" the tert-butyl cation.
-
Optimize Scavenger Concentration: Typically, scavengers are added at a concentration of 1-5% (v/v) to the cleavage solution.
-
Issue 3: My reaction appears incomplete, with both starting material and product present.
-
Possible Cause: The Boc deprotection is not going to completion. This can be due to several factors.
-
Troubleshooting Steps:
-
Check Acid Reagent: Ensure your trifluoroacetic acid (TFA) is not old or has absorbed water, as this will reduce its effectiveness.
-
Optimize TFA Concentration: For solid-phase synthesis, insufficient resin swelling can be an issue with 100% TFA, leading to incomplete deprotection. A solution of 50-55% TFA in dichloromethane (B109758) (DCM) often provides better results.
-
Increase Reaction Time/Temperature: If the substrate is sterically hindered, a longer reaction time or slightly elevated temperature may be required. However, be cautious as this can also increase side reactions. Monitor the reaction progress using a method like Thin-Layer Chromatography (TLC).
-
Optimization of Cleavage Conditions
The choice of cleavage conditions can significantly impact the purity and yield of the final product. Below is a summary of common conditions and their effects.
Quantitative Data on Cleavage Conditions
| Cleavage Cocktail | Time | Average Purity | Key Observation | Reference(s) |
| 55% TFA / DCM | 30 min | ~9% higher than 100% TFA | Better resin swelling leads to more complete Boc removal. | |
| 100% TFA | 5 min | Lower | Can result in incomplete deprotection, especially for the second residue in SPPS, due to poor resin swelling. | |
| 50% TFA / DCM | 20-30 min | Standard | A widely used standard condition for Boc deprotection in SPPS. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the removal of the N-terminal Boc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Add the deprotection solution (10 mL per gram of resin) and stir for 20-30 minutes at room temperature.
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with isopropanol (B130326) (IPA) to help remove residual TFA (2 times).
-
Wash again with DCM (3 times).
-
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF) for 2-5 minutes (repeat twice).
-
Final Wash: Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling step.
Protocol 2: Boc Deprotection with Scavengers
To be used when the peptide sequence contains sensitive residues susceptible to tert-butylation.
-
Prepare Cleavage Cocktail: Prepare a solution of 50% TFA in DCM. Add a scavenger such as triethylsilane (1-5% v/v).
-
Resin Swelling and Pre-wash: Follow steps 1 and 2 from Protocol 1.
-
Deprotection: Add the cleavage cocktail containing the scavenger and stir for 20-30 minutes at room temperature.
-
Washing and Neutralization: Proceed with steps 4, 5, and 6 from Protocol 1.
Visualizations
Boc Deprotection and Major Side Reactions
Caption: Reaction scheme of Boc deprotection and common side pathways.
Troubleshooting Workflow for Boc Deprotection Issues
Caption: A logical workflow for troubleshooting common Boc deprotection problems.
Decision Tree for Optimizing Cleavage Conditions
Caption: Decision tree for the systematic optimization of Boc cleavage conditions.
References
Strategies to avoid acylium ion formation during HF cleavage of Glu(OBzl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the hydrogen fluoride (B91410) (HF) cleavage of peptides containing the benzyl-protected glutamic acid residue, Glu(OBzl). A primary focus is on strategies to mitigate the formation of acylium ion intermediates, a common source of side products.
Frequently Asked Questions (FAQs)
Q1: What is acylium ion formation during HF cleavage of peptides with Glu(OBzl)?
During strong acid cleavage with HF, the benzyl (B1604629) protecting group (Bzl) is removed from the γ-carboxyl group of the glutamic acid side chain. The unprotected carboxylic acid can then be protonated by the strong acid and subsequently lose a molecule of water to form a highly reactive acylium ion intermediate. This electrophilic species can then participate in undesirable side reactions.
Q2: What are the common side products resulting from acylium ion formation?
The primary side products arising from the acylium ion intermediate are:
-
Aryl Ketone Adducts: The acylium ion can perform an electrophilic aromatic substitution on scavenger molecules present in the cleavage cocktail, such as anisole (B1667542) or cresol, resulting in the formation of a stable ketone adduct.[1] This leads to a modified peptide with an increased mass.
-
Pyroglutamic Acid (pGlu) Formation: The acylium ion can be attacked intramolecularly by the N-terminal alpha-amino group of the same peptide, leading to the formation of a five-membered lactam ring, known as pyroglutamic acid. This results in a mass loss of 18 Da (the mass of water) from the desired peptide.
Q3: How can I detect the formation of these side products?
The presence of these side products can be detected and quantified using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Acylated byproducts will typically have different retention times compared to the desired peptide.[2]
-
Mass Spectrometry (MS): Mass spectrometry is a definitive method to identify these side products by their characteristic mass changes. Anisole adducts will show a mass increase, while pyroglutamate (B8496135) formation will result in a mass decrease of 18.01 Da.
Troubleshooting Guide
Issue: My final peptide product shows a significant peak in the HPLC with a higher mass, and MS analysis confirms the addition of a scavenger molecule to my glutamic acid residue.
Possible Cause: Formation of an acylium ion from the Glu(OBzl) side chain during HF cleavage, which subsequently reacted with a scavenger molecule (e.g., anisole). This is more prevalent under standard "high HF" conditions which favor an SN1 deprotection mechanism.[3]
Solutions:
| Strategy | Description | Expected Outcome |
| Implement the "Low-High" HF Cleavage Protocol | This two-step procedure utilizes a low concentration of HF in the initial step, which favors an SN2 deprotection mechanism. This mechanism is less prone to the formation of carbocations and consequently, acylium ions. | Significant reduction in the formation of the acylated side product. |
| Optimize Scavenger Cocktail | Use a scavenger cocktail specifically designed to minimize acylation, such as a mixture of dimethyl sulfide (B99878) (DMS) and p-cresol (B1678582).[1] | Reduced trapping of the acylium ion by aromatic scavengers. |
| Lower Cleavage Temperature | Performing the cleavage at a lower temperature (e.g., -5°C to 0°C) can decrease the rate of side reactions, including acylium ion formation.[4] | A decrease in the overall rate of side product formation. |
Experimental Protocols
Protocol 1: Standard "High HF" Cleavage
This protocol is suitable for peptides that do not contain residues prone to side reactions, but it increases the risk of acylium ion formation from glutamic acid.
-
Preparation: Place the peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the scavenger mixture. For a standard cleavage, a common scavenger is anisole.
-
Cooling: Secure the cap on the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: For every 0.2 mmol of peptide-resin, distill 10 mL of liquid HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Cleavage Reaction: Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes.
-
HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen or in vacuo.
-
Peptide Precipitation and Washing: Precipitate the peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic byproducts.
Protocol 2: "Low-High" HF Cleavage to Minimize Acylation
This protocol is highly recommended for peptides containing Glu(OBzl) to suppress acylium ion formation.
Step 1: Low HF Condition (SN2 Deprotection)
-
Preparation: Place the peptide-resin and a Teflon-coated stir bar into the reaction vessel.
-
Scavenger Addition: Add a scavenger mixture rich in a weak base like dimethyl sulfide (DMS). A typical mixture is HF:DMS:p-cresol in a 25:65:10 (v/v/v) ratio.[4][5]
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath.
-
Low HF Distillation: Distill a low concentration of HF into the vessel.
-
Reaction: Stir the mixture for approximately 2 hours at 0°C.
-
HF and DMS Removal: Evaporate the HF and DMS in vacuo at 0°C.
Step 2: High HF Condition (Cleavage from Resin)
-
Scavenger Addition: Add p-cresol or anisole to the resin.
-
High HF Distillation: Distill neat HF into the reaction vessel.
-
Final Cleavage: Stir the reaction for another 30-60 minutes at 0°C.
-
Work-up: Evaporate the HF and proceed with peptide precipitation and washing as described in the standard protocol.
Visualizing the Chemistry
Acylium Ion Formation and Side Reactions
Caption: Mechanism of acylium ion formation from Glu(OBzl) and subsequent side reactions.
Comparison of HF Cleavage Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Glu(OBzl)-OSu Side Reactions and the Impact of Scavengers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the use of Boc-Glu(OBzl)-OSu in your experiments, with a particular focus on the role of scavengers like anisole (B1667542) in mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The main side reactions involving the glutamic acid side chain when using this compound in Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis) are:
-
Pyroglutamate (B8496135) Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, a reaction that can be catalyzed by the acidic conditions used for Boc deprotection. This results in a mass loss of 18.01 Da (the mass of a water molecule) in the final peptide.[1]
-
Acylium Ion Formation and Subsequent Reactions: During the final cleavage from the resin with strong acids like hydrofluoric acid (HF), the γ-carboxyl group of the glutamic acid side chain can become protonated and lose water to form a highly reactive acylium ion. This intermediate can then either cyclize to form a pyrrolidone derivative or be attacked by nucleophilic scavengers present in the cleavage cocktail, such as anisole, leading to the formation of a ketone adduct.[1]
-
Transesterification: Although less common with the OSu active ester during coupling, the benzyl (B1604629) ester protecting group (OBzl) on the glutamic acid side chain can potentially undergo transesterification if alcohols are present as solvents, especially in the presence of a base.[1]
Q2: What is the role of a scavenger in the context of this compound chemistry?
Scavengers are nucleophilic compounds added to the reaction mixture, particularly during the final acid-mediated cleavage step, to "trap" reactive electrophilic species, primarily carbocations, that are generated from the cleavage of protecting groups like Boc and OBzl. By reacting with these carbocations, scavengers prevent them from causing undesired modifications to the peptide, such as alkylation of sensitive amino acid residues. In the case of this compound, scavengers like anisole can also react with the acylium ion that may form from the glutamic acid side chain, preventing other unwanted side reactions.[1]
Q3: How does anisole specifically function as a scavenger in this context?
Anisole (methoxybenzene) is an electron-rich aromatic compound that acts as an effective carbocation scavenger. During the acidic cleavage of the Boc and OBzl protecting groups, t-butyl and benzyl cations are formed. Anisole, through electrophilic aromatic substitution, reacts with these cations, effectively neutralizing them and preventing them from reacting with nucleophilic sites on the peptide chain (e.g., tryptophan or methionine residues). Furthermore, if an acylium ion forms from the glutamic acid side chain, anisole can be acylated to form a ketone, thus preventing the acylium ion from participating in other side reactions.[1]
Troubleshooting Guide
Issue 1: Unexpected mass loss of ~18 Da in the final peptide, suggesting pyroglutamate formation.
-
Possible Cause: Cyclization of an N-terminal glutamic acid residue. This is more likely to occur with repeated exposure to acidic conditions during Boc deprotection.
-
Troubleshooting Steps:
-
Confirmation: Use tandem mass spectrometry (MS/MS) to sequence the peptide and confirm that the modification is at the N-terminus.
-
Prevention during Synthesis:
-
Minimize the time of exposure to acidic deprotection reagents.
-
Ensure complete neutralization after each deprotection step.
-
If pyroglutamate formation is persistent and problematic, consider using a pre-formed pyroglutamic acid residue (Boc-pGlu-OH) for the N-terminal coupling if the sequence allows.
-
-
Issue 2: Presence of an unexpected adduct in the final peptide after cleavage, with a mass corresponding to the peptide + anisole - water.
-
Possible Cause: Formation of a reactive acylium ion from the glutamic acid side chain during strong acid cleavage (e.g., HF), which was subsequently trapped by the anisole scavenger.
-
Troubleshooting Steps:
-
Characterization: Confirm the structure of the adduct using mass spectrometry and, if possible, NMR spectroscopy.
-
Optimization of Cleavage Conditions:
-
Lower the temperature of the HF cleavage reaction.
-
Reduce the cleavage time to the minimum required for complete deprotection.
-
Consider using a "low-high" HF cleavage procedure, where an initial cleavage with a lower concentration of HF in the presence of a scavenger is performed before the final high concentration HF step.
-
-
Quantitative Data on Scavenger Effectiveness
While specific quantitative data directly comparing the percentage reduction of side products for this compound with different scavengers is not extensively published in a comparative table format, the qualitative effectiveness of scavengers is well-established in peptide synthesis literature. The choice of scavenger and its concentration is often empirically determined based on the peptide sequence and the protecting groups used.
For general guidance, a standard cleavage cocktail for Boc-SPPS often includes:
| Component | Purpose | Typical Concentration (v/v or w/v) |
| Anhydrous HF or TFMSA | Cleavage and deprotection agent | ~90% |
| Anisole | Primary carbocation scavenger | ~5-10% |
| Thioanisole | Scavenger for tryptophan protection | ~2-5% (use with caution in Trp-containing peptides) |
| Ethanedithiol (EDT) | Scavenger, reduces methionine sulfoxide | ~2-5% |
Experimental Protocols
Standard Protocol for Boc-SPPS Cleavage with Anisole Scavenger
This protocol outlines the final cleavage of a peptide synthesized on a solid support using the Boc strategy, incorporating anisole as a scavenger.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a specialized HF cleavage apparatus).
-
Add a magnetic stir bar to the vessel.
-
-
Scavenger Addition:
-
To the peptide-resin, add the scavenger or scavenger cocktail. For a standard cleavage, a mixture of 90% HF and 10% anisole (v/v) can be used. For peptides containing sensitive residues like Cys or Met, a more complex cocktail may be required.
-
-
HF Cleavage:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. The exact time will depend on the peptide sequence and protecting groups.
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by using a water aspirator.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the washing step 2-3 times.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the precipitated peptide in a suitable solvent, such as 10% aqueous acetic acid.
-
Filter the solution to remove the resin.
-
Lyophilize the filtrate to obtain the crude peptide powder.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to determine its purity and confirm its molecular weight.
-
Visualizations
.dot
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
.dot
Caption: Role of anisole in scavenging the reactive acylium ion formed from the glutamic acid side chain.
References
Technical Support Center: Monitoring Boc-Glu(OBzl)-OSu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor the completion of your Boc-Glu(OBzl)-OSu coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound coupling reaction?
A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for tracking the consumption of starting materials and the formation of the desired peptide product.
Q2: How does Thin Layer Chromatography (TLC) help in monitoring the reaction?
A2: TLC is a rapid and cost-effective method to qualitatively assess the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the disappearance of the starting materials (this compound and the amine component) and the appearance of the new product spot. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.
Q3: What should I look for in an HPLC chromatogram to determine if my coupling reaction is complete?
A3: When using HPLC, you should monitor the chromatogram for the disappearance of the peak corresponding to the limiting reactant (either this compound or your amine). Concurrently, you will observe the emergence and growth of a new peak representing your coupled product. The reaction is complete when the peak area of the limiting reactant no longer decreases.
Q4: Can NMR spectroscopy be used for real-time monitoring?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time. You can track the disappearance of specific proton signals from your starting materials and the appearance of new signals corresponding to the newly formed amide bond in your product. A key indicator is the disappearance of the signals from the N-hydroxysuccinimide (NHS) ester protons.
Q5: What are the most common side reactions to be aware of during a this compound coupling?
A5: The most common side reactions include:
-
Hydrolysis of the OSu-ester: this compound can react with any moisture present in the reaction mixture, leading to the formation of the unreactive Boc-Glu(OBzl)-OH.
-
Reaction with nucleophilic side chains: If your peptide contains amino acids with nucleophilic side chains (e.g., Ser, Thr, Tyr, Lys, Arg, Cys), the activated ester can react with these side chains, leading to undesired byproducts.
-
Epimerization: Under basic conditions or with prolonged activation times, some degree of racemization can occur at the chiral center of the glutamic acid residue.
Troubleshooting Guides
Issue 1: Incomplete Reaction Observed by TLC/HPLC
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Extend the reaction time and continue monitoring at regular intervals. |
| Low Reactivity of Amine | Sterically hindered or electron-deficient amines may react slowly. Consider increasing the reaction temperature or switching to a more potent coupling reagent if starting from the carboxylic acid. |
| Moisture in Reaction | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of Reactants | If reactants precipitate out of solution, try a different solvent or a solvent mixture (e.g., DMF/DCM) to improve solubility. |
Issue 2: Presence of Multiple Spots/Peaks in TLC/HPLC
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | A byproduct corresponding to Boc-Glu(OBzl)-OH may be observed. Ensure anhydrous conditions. |
| Side Reactions with Peptide Side Chains | Protect any reactive side chains on your amine component before performing the coupling reaction. |
| Epimerization | Minimize reaction time and avoid excessive use of base. Analyze the product by chiral HPLC or NMR with a chiral shift reagent if diastereomers are suspected. |
| Excess Reagent | If one of the starting materials was used in large excess, a significant spot/peak for that reagent will remain upon completion. |
Experimental Protocols
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: On a single TLC plate, spot the following:
-
Cospot: A mixture of both starting materials.
-
SM1: this compound solution.
-
SM2: Your amine starting material solution.
-
RXN: The diluted reaction mixture at each time point.
-
-
Elution: Develop the plate in a chamber with an appropriate solvent system. A common starting point is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30-50% ethyl acetate in hexane) or dichloromethane and methanol (B129727) (e.g., 5-10% methanol in dichloromethane). The optimal system will depend on the polarity of your amine.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain the plate with a suitable reagent:
-
Ninhydrin stain: To visualize the amine starting material (will appear as a colored spot, typically purple or yellow). The product and this compound will not stain.
-
Potassium permanganate (B83412) (KMnO₄) stain: To visualize all components (will appear as yellow/brown spots on a purple background).
-
-
-
Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.
Data Presentation: Example TLC Data
| Compound | Example Mobile Phase | Typical Rf Value | Visualization Method |
| This compound | 40% Ethyl Acetate in Hexane | ~0.5 | UV, KMnO₄ |
| Amine Starting Material | 40% Ethyl Acetate in Hexane | Varies | Ninhydrin, KMnO₄ |
| Coupled Product | 40% Ethyl Acetate in Hexane | Varies (often intermediate polarity) | UV, KMnO₄ |
Note: Rf values are highly dependent on the specific amine and exact TLC conditions.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase from 30% to 100% Solvent B over 20-30 minutes. The optimal gradient will depend on the hydrophobicity of your reactants and product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture in the initial mobile phase composition and inject it into the HPLC.
-
Interpretation: Track the peak areas of the starting materials and the product over time. The reaction is complete when the limiting reactant's peak area is consumed.
Data Presentation: Example HPLC Data
| Compound | Typical Retention Time (tR) |
| This compound | Varies (hydrophobic) |
| Amine Starting Material | Varies |
| Coupled Product | Varies (typically later elution than the amine) |
Note: Retention times are specific to the HPLC system, column, and gradient used.
Visualizations
Caption: General experimental workflow for monitoring the this compound coupling reaction.
Caption: Troubleshooting logic for an incomplete this compound coupling reaction.
Purification strategies for peptides with glutamic acid side-chain modifications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides with glutamic acid (Glu) side-chain modifications.
Section 1: General FAQs
Q1: What are the primary challenges when purifying peptides with glutamic acid side-chain modifications?
A1: The main challenges stem from the acidic nature of the glutamic acid side chain (γ-carboxyl group). Key issues include:
-
Co-elution of Similar Impurities: Deletion sequences or peptides with failed modifications often have very similar hydrophobicity to the target peptide, making separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) difficult.[1][2]
-
Poor Peak Shape: Ionic interactions between the negatively charged carboxyl group and the stationary phase can lead to peak tailing or broadening.[3]
-
Formation of Side Products: N-terminal glutamic acid is prone to cyclization, forming pyroglutamate (B8496135) (pGlu), which can be difficult to separate from the target peptide.[4][5]
-
Variable Retention Behavior: The charge state of the glutamic acid side chain is pH-dependent, causing significant shifts in retention time and selectivity with minor changes in mobile phase pH.[6][7]
Q2: Which primary purification technique is recommended for these peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for peptide purification.[7][8] Separation is based on the hydrophobicity of the peptide. For peptides containing glutamic acid, controlling the mobile phase pH is critical to modulate retention and achieve separation.[6]
Q3: What is an "orthogonal" purification strategy, and why is it important?
A3: An orthogonal strategy employs two or more purification techniques that separate molecules based on different chemical or physical properties.[1][2] For glutamic acid-modified peptides, combining RP-HPLC (separates by hydrophobicity) with Ion-Exchange Chromatography (IEX) (separates by charge) is a highly effective approach.[1][2][9] This is particularly useful for removing impurities with charge variations, such as deamidated forms or incompletely modified peptides, which may co-elute in RP-HPLC.[1][2]
Section 2: Troubleshooting RP-HPLC Purification
Q4: My target peptide peak is broad and shows significant tailing. How can I improve the peak shape?
A4: Poor peak shape is often due to secondary ionic interactions between the peptide's charged groups (like Glu's carboxylate) and residual silanol (B1196071) groups on the silica-based stationary phase.[3]
Troubleshooting Steps:
-
Use an Ion-Pairing Agent: The most common solution is to add an acidic modifier like Trifluoroacetic Acid (TFA) at a concentration of 0.1% to the mobile phase. TFA protonates the acidic side chains and forms ion pairs with basic residues, masking unwanted interactions and improving peak shape.
-
Adjust Mobile Phase pH: At a low pH (e.g., pH 2-3 using TFA or formic acid), the glutamic acid side-chain carboxyl group is protonated (uncharged), minimizing ionic interactions and increasing retention.[7]
-
Consider a Different Column: For particularly challenging separations, a column with a charged surface modification can help to reduce unwanted secondary interactions and improve peak shape for charged peptides.[10]
Q5: I am struggling to separate my target peptide from a closely related impurity. What strategies can improve resolution?
A5: Improving resolution requires optimizing selectivity—the difference in retention time between two peaks.
Troubleshooting Steps:
-
Optimize the Mobile Phase pH: Changing the pH can dramatically alter the selectivity between two peptides, especially if they have different numbers of ionizable residues.[6] A peptide containing a glutamic acid residue will be significantly more retained at low pH than at high pH. Experimenting with both low pH (0.1% TFA, pH ~2) and high pH (0.1% ammonium (B1175870) hydroxide, pH ~10.7) conditions can reveal an optimal separation window.[6][11]
-
Adjust the Temperature: Temperature affects peptide conformation and interaction with the stationary phase. Testing separations at different temperatures (e.g., 40 °C vs. 60 °C) can sometimes improve resolution.
-
Focus the Gradient: Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile) to determine the approximate elution time of your peptide. Then, run a shallower, more focused gradient around that point (e.g., 30-45% acetonitrile (B52724) over a longer time) to increase the separation between closely eluting peaks.[11]
-
Implement an Orthogonal Method: If optimizing RP-HPLC fails, purify the sample using Ion-Exchange Chromatography (IEX) first to remove charge-based impurities before a final RP-HPLC polishing step.[1][2]
Section 3: Modification-Specific Issues
Q6: My peptide has an N-terminal Glutamic Acid, and I see a peak with a mass loss of 18 Da. What is happening?
A6: This is a classic case of pyroglutamate (pGlu) formation . The N-terminal glutamic acid (or glutamine) can undergo an intramolecular cyclization to form a five-membered lactam ring, releasing a molecule of water (mass = 18.01 Da).[5][12] This reaction is often catalyzed by acidic conditions, which are common during peptide cleavage from the resin or during RP-HPLC purification with TFA.[4][13]
Prevention and Troubleshooting:
-
Avoid Strong Acids: If possible, minimize prolonged exposure to highly acidic environments.[13]
-
pH Control: Formulating the peptide in a neutral or slightly basic buffer post-synthesis can slow the conversion rate.[4]
-
Chromatographic Separation: The pGlu-modified peptide is slightly more hydrophobic than its precursor. Optimizing the HPLC gradient (as described in Q5) can often resolve the two species.[5]
Q7: My peptide contains gamma-carboxyglutamic acid (Gla). Are there special purification considerations?
A7: Yes. The two carboxyl groups on the Gla side chain make these peptides highly charged and can present purification challenges.
Special Considerations:
-
Ion-Exchange Chromatography: IEX can be very effective. For anion exchange, purification can be performed at a pH above ~4.4 where the Gla residue has a predominant negative charge.[14]
-
RP-HPLC Modification: The high polarity of Gla-containing peptides can lead to poor retention on RP-HPLC columns. A strategy to overcome this is to convert the carboxyl groups to methyl esters. This procedure neutralizes the charge, reduces polarity, and significantly improves retention and separation on C18 columns.[15][16]
-
Mass Spectrometry: During mass spectrometry analysis, Gla residues are prone to a characteristic neutral loss of CO₂ (44 Da).[16][17] While this can complicate analysis, it also serves as a diagnostic marker for the presence of Gla.
Section 4: Protocols & Data
Table 1: Effect of Mobile Phase pH on Peptide Retention in RP-HPLC
| pH Condition | Mobile Phase Additive | Glu Side Chain State (γ-COOH) | Expected RP-HPLC Behavior | Best For |
| Low pH | 0.1% TFA or Formic Acid (pH 2-3) | Protonated (Neutral) | Increased hydrophobicity, longer retention time.[7] | General purification, good peak shape for most peptides. |
| Neutral pH | 10 mM Ammonium Acetate (pH ~7) | Ionized (Negative Charge) | Decreased hydrophobicity, shorter retention time.[7] | Altering selectivity to resolve difficult impurities.[7] |
| High pH | 0.1% Ammonium Hydroxide (pH ~10.7) | Ionized (Negative Charge) | Decreased hydrophobicity, shorter retention time.[6] | Purifying peptides with poor solubility at low pH.[11] |
Experimental Protocol: Standard RP-HPLC Purification of a Glutamic Acid-Containing Peptide
This protocol provides a starting point for purifying a peptide with a glutamic acid modification.
-
Column: C18 wide-pore column (e.g., 300 Å pore size), suitable for peptides.[7]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Chromatography Method (Scouting Run):
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.[7]
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: Linear gradient from 5% to 65% B
-
65-70 min: Linear gradient from 65% to 95% B
-
70-75 min: Hold at 95% B
-
75-80 min: Return to 5% B and equilibrate.
-
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
-
Optimization and Fraction Collection:
-
Based on the scouting run, identify the retention time of the target peptide.
-
Design a focused gradient (e.g., a 1-2% per minute slope) around the elution point to maximize resolution.
-
Perform the preparative run and collect fractions corresponding to the target peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity. Pool fractions that meet the desired purity level.
References
- 1. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 2. xtalks.com [xtalks.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Investigation of Impurities in Peptide Pools [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. hplc.eu [hplc.eu]
- 8. gb.gilson.com [gb.gilson.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2457924A1 - Ion exchange chromatography of proteins and peptides - Google Patents [patents.google.com]
- 15. Direct identification of gamma-carboxyglutamic acid in the sequencing of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Glu(OBzl)-OSu versus Fmoc-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of the final product's purity and yield. When incorporating glutamic acid, two common building blocks are N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester (Boc-Glu(OBzl)-OSu) for Boc-based strategies, and N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) for Fmoc-based strategies. This guide provides an objective comparison of the expected High-Performance Liquid Chromatography (HPLC) analysis outcomes for peptides synthesized using these two approaches, supported by representative experimental data and detailed protocols.
The selection between the Boc and Fmoc strategies often depends on the peptide sequence, desired scale, and available equipment. The Boc strategy utilizes a strong acid, typically trifluoroacetic acid (TFA), for the repetitive deprotection of the N-α-amino group, and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage from the resin and removal of side-chain protecting groups. In contrast, the Fmoc strategy employs a milder, base-catalyzed deprotection of the N-α-Fmoc group (e.g., with piperidine) and a final cleavage with TFA, offering a more orthogonal protection scheme. These fundamental differences in chemistry lead to distinct impurity profiles in the crude peptide product, which are readily assessed by reverse-phase HPLC (RP-HPLC).
Performance Comparison: this compound vs. Fmoc-Glu(OtBu)-OH
Key Differences in Expected HPLC Outcomes:
-
Boc/Bzl Strategy (using this compound):
-
Potential for Acid-Catalyzed Side Reactions: The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups, including the benzyl (B1604629) ester of glutamic acid, although it is generally more stable than the Boc group itself.
-
Pyroglutamate (B8496135) Formation: If glutamic acid is at the N-terminus, the acidic deprotection conditions can promote the cyclization of the N-terminal amine with the side-chain carboxyl group, forming a pyroglutamate residue. This results in a mass loss of 18 Da and a distinct peak in the HPLC chromatogram.
-
Incomplete Deprotection: The final cleavage with strong acids like HF is highly effective but can sometimes leave protecting groups intact, especially in sterically hindered regions of the peptide. Incomplete removal of the benzyl group from Glu would result in a more hydrophobic impurity.
-
Carbocation-Induced Modifications: The formation of carbocations during cleavage can lead to side reactions with sensitive residues like tryptophan and methionine if not properly scavenged.
-
-
Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH):
-
Higher Crude Purity: Generally, the milder and more orthogonal nature of the Fmoc/tBu strategy results in a higher crude purity of the target peptide.
-
Aspartimide/Glutimide Formation: Although less common for glutamic acid than for aspartic acid, base-catalyzed succinimide (B58015) formation can occur, particularly in sequences prone to this side reaction.
-
Deletion Sequences: As with any SPPS method, incomplete coupling can lead to the formation of deletion sequences, which are typically more hydrophilic and elute earlier in RP-HPLC. The purity of the Fmoc-amino acid building blocks themselves can significantly impact the final peptide purity.
-
Data Presentation
The following table summarizes the expected quantitative data for a hypothetical peptide synthesized using both strategies, based on typical outcomes reported in the literature.
| Parameter | This compound Strategy | Fmoc-Glu(OtBu)-OH Strategy |
| Expected Crude Purity | 50-70% | 60-85% |
| Major Potential Impurities | - Pyroglutamate-formed peptide- Incompletely deprotected peptide (Glu(OBzl))- Deletion sequences | - Deletion sequences- Truncated sequences- Dipeptide impurities from starting material |
| Typical HPLC Peak Profile | Broader main peak with more significant side peaks | Sharper main peak with fewer significant side peaks |
Representative HPLC Data:
While not a direct comparison of the same peptide, the following chromatograms illustrate typical crude peptide purity achievable with each strategy.
-
Figure 1: A representative HPLC chromatogram of a crude peptide synthesized using a Boc-based strategy. Note the presence of multiple impurity peaks alongside the main product peak.
-
Figure 2: An HPLC chromatogram of a crude glucagon (B607659) peptide synthesized using Fmoc-amino acids, demonstrating a crude purity of 68.08%.[1] This illustrates the high crude purity that can be achieved with the Fmoc strategy.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of a hypothetical glutamic acid-containing peptide (e.g., H-Ala-Glu-Phe-Gly-NH₂) are provided below.
Protocol 1: Boc-SPPS of a Glutamic Acid-Containing Peptide
-
Resin Preparation: Start with a suitable resin for peptide amides, such as MBHA resin. Swell the resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Deprotect the resin with 50% TFA in DCM.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Couple Boc-Gly-OH using a suitable activating agent like HBTU/DIEA in N,N-dimethylformamide (DMF).
-
-
Synthesis Cycle (for Phe, Glu, Ala):
-
Deprotection: Remove the Nα-Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize with 10% DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Glu(OBzl)-OH, Boc-Ala-OH) using HBTU/DIEA in DMF. Use the active ester this compound directly for coupling.
-
-
Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with anhydrous hydrofluoric acid (HF) with a scavenger like anisole (B1667542) at 0°C for 1 hour.
-
Precipitate the crude peptide with cold diethyl ether.
-
Protocol 2: Fmoc-SPPS of a Glutamic Acid-Containing Peptide
-
Resin Preparation: Start with a Rink Amide resin, suitable for producing peptide amides. Swell the resin in DMF.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
The resin is pre-loaded with an Fmoc-protected handle. Deprotect with 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Gly-OH using HBTU/DIEA in DMF.
-
-
Synthesis Cycle (for Phe, Glu, Ala):
-
Deprotection: Remove the Nα-Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH) using HBTU/DIEA in DMF.
-
-
Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.
-
Precipitate the crude peptide with cold diethyl ether.
-
Protocol 3: RP-HPLC Analysis of Crude Peptides
-
Sample Preparation: Dissolve the crude peptide in a mixture of water and acetonitrile (B52724) (e.g., 1:1 v/v) containing 0.1% TFA to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for analytical screening.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Column Temperature: 30-40°C.
-
Mandatory Visualization
Caption: Workflow for Boc-based solid-phase peptide synthesis of a glutamic acid-containing peptide.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a glutamic acid-containing peptide.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Glu(OBzl)
For researchers, scientists, and drug development professionals, understanding the behavior of protected amino acids during mass spectrometry is crucial for accurate peptide characterization and quality control. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing benzyl-protected glutamic acid, Glu(OBzl), versus their unprotected counterparts. It includes supporting principles of fragmentation, detailed experimental protocols, and comparative data to aid in the analysis of synthetic peptides.
The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS) to prevent unwanted side-chain reactions. The benzyl (B1604629) group (Bzl) is a common choice for protecting the carboxylic acid side chain of glutamic acid (Glu), forming Glu(OBzl). While effective in synthesis, this modification introduces distinct characteristics during mass spectrometric analysis that differ significantly from peptides with a free glutamic acid residue.
Key Differences in Mass Spectrometric Behavior
The primary distinction in the mass spectrometric analysis of peptides containing Glu(OBzl) compared to unprotected Glu lies in their fragmentation patterns under collision-induced dissociation (CID). While both will produce the expected b- and y-ion series from backbone cleavage, the Glu(OBzl) side chain introduces a unique and often competing fragmentation pathway.
| Feature | Peptides with Unprotected Glu | Peptides with Glu(OBzl) |
| Primary Fragmentation | Backbone amide bond cleavage (b and y ions). | Competing backbone cleavage and side-chain fragmentation. |
| Characteristic Side-Chain Loss | Neutral loss of water (-18 Da) and formation of a glutamic acid immonium ion (m/z 102).[1] | Neutral loss of benzyl alcohol (C7H8O, -108 Da) or loss of a benzyl carbocation (C7H7+, -91 Da). |
| Sequence Coverage | Generally high, as fragmentation is directed along the peptide backbone. | May be reduced if side-chain fragmentation is the dominant pathway, leading to fewer backbone cleavages. |
| Ionization Efficiency | Standard for peptides of similar size and composition. | Potentially altered due to the increased hydrophobicity from the benzyl group. |
Fragmentation Pathways: A Head-to-Head Comparison
The fragmentation of peptides is a predictable process that provides sequence information. However, the presence of the benzyl protecting group on the glutamic acid side chain introduces an alternative fragmentation route that can sometimes dominate the spectrum.
Unprotected Glutamic Acid Peptides
Peptides containing unprotected glutamic acid primarily fragment along the peptide backbone, producing the characteristic b- and y-ion series.[2] Additionally, under CID conditions, they exhibit a characteristic neutral loss of water (H₂O) from the side-chain carboxyl group. Another diagnostic fragmentation is the formation of the glutamic acid immonium ion at m/z 102.[1]
Glu(OBzl) Protected Peptides
In addition to backbone fragmentation, peptides with Glu(OBzl) can undergo cleavage of the benzyl ester bond in the side chain. This can occur through two primary mechanisms:
-
Neutral Loss of Benzyl Alcohol: This involves the loss of a neutral benzyl alcohol molecule (C₇H₈O), resulting in a mass difference of 108 Da.
-
Loss of Benzyl Carbocation: A more prominent pathway can be the loss of a stable benzyl or tropylium (B1234903) carbocation (C₇H₇⁺), which has a mass of 91 Da. This side-chain fragmentation can be a very favorable process and may suppress the formation of backbone fragment ions, potentially leading to lower sequence coverage.
Experimental Protocols
Accurate characterization of peptides containing Glu(OBzl) requires careful sample preparation and tailored mass spectrometry methods.
Sample Preparation for Mass Spectrometry
For both protected and unprotected peptides, proper sample preparation is critical to obtain high-quality mass spectra. This typically involves the removal of salts and other contaminants from the peptide synthesis and cleavage procedures.
-
Peptide Desalting: Use a C18 ZipTip or a similar reversed-phase chromatography medium to bind the peptide while salts and other hydrophilic impurities are washed away.[3]
-
Elution: Elute the desalted peptide using a solution with a higher organic content, such as 50-80% acetonitrile (B52724) in water with 0.1% formic acid.[3]
-
Sample Spotting (for MALDI-TOF): If using MALDI-TOF, co-crystallize the desalted peptide with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA). Be aware that acidic matrices can potentially cause partial deprotection of acid-labile groups like benzyl esters.
-
Sample Infusion (for ESI): For electrospray ionization, the eluted peptide is typically diluted in an appropriate solvent system, such as 50% acetonitrile/0.1% formic acid, for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for analyzing complex peptide mixtures and for obtaining detailed fragmentation data.
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity. Peptides containing Glu(OBzl) will be more hydrophobic and thus will elute later than their unprotected counterparts.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is typically used.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ions.
-
MS2 Scan (Tandem MS): Select the precursor ion of interest for fragmentation using collision-induced dissociation (CID). Acquire the fragment ion spectrum to determine the peptide sequence and identify characteristic neutral losses.
-
Conclusion
References
A Comparative Guide to Boc-Glu(OBzl)-OSu and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. The two most established methods for solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide provides an objective comparison of two commonly used glutamic acid derivatives, Boc-Glu(OBzl)-OSu for the Boc strategy and Fmoc-Glu(OtBu)-OH for the Fmoc strategy, with a focus on their performance, potential side reactions, and the experimental protocols for their use.
At a Glance: Key Differences
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Nα-Protection Strategy | Boc (tert-butyloxycarbonyl), acid-labile | Fmoc (9-fluorenylmethyloxycarbonyl), base-labile |
| Side-Chain Protection | Benzyl (B1604629) (Bzl), strong acid-labile | tert-Butyl (tBu), acid-labile |
| Nα-Deprotection Condition | Moderate acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., 20% Piperidine (B6355638) in DMF) |
| Final Cleavage & Side-Chain Deprotection | Strong acid (e.g., Hydrofluoric acid - HF) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Orthogonality | Partial (both Nα and side-chain groups are acid-labile, but with different lability) | Fully orthogonal (base-labile Nα vs. acid-labile side-chain) |
| Compatibility with Sensitive Residues | Robust for many sequences, but harsh final cleavage can be detrimental. | Milder conditions are generally more compatible with sensitive modifications. |
Performance Comparison
While direct head-to-head quantitative comparisons of these two specific derivatives on the same model peptide are not extensively available in the literature, we can infer their performance based on the general characteristics of the Boc and Fmoc strategies.
This compound:
The Boc strategy is known for its robustness and is often favored for the synthesis of long or challenging peptides, particularly those prone to aggregation.[1] The repetitive acidic deprotection steps can help to disrupt secondary structures that may hinder coupling reactions. The use of a pre-activated N-hydroxysuccinimide (OSu) ester in this compound can facilitate a clean and efficient coupling reaction without the need for in-situ coupling reagents.[2]
Fmoc-Glu(OtBu)-OH:
The Fmoc strategy has become the more widely used method in modern peptide synthesis due to its milder reaction conditions and the orthogonality of its protecting groups.[] This makes it highly suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications. The coupling efficiency in Fmoc chemistry is typically very high, often exceeding 99%, which is crucial for the synthesis of long peptides.[] Fmoc-Glu(OtBu)-OH is the standard derivative for incorporating glutamic acid in Fmoc-based SPPS.[4]
Quantitative Data Summary
The following table presents illustrative data for the synthesis of a hypothetical model peptide containing a glutamic acid residue, comparing the two strategies. Note: This data is representative and can vary significantly based on the peptide sequence, scale of synthesis, and specific experimental conditions.
| Parameter | Boc Strategy with this compound | Fmoc Strategy with Fmoc-Glu(OtBu)-OH |
| Resin | Merrifield or PAM Resin | Wang or Rink Amide Resin |
| Typical Coupling Time for Glu derivative | 1 - 2 hours | 1 - 2 hours |
| Coupling Efficiency (per step) | >98% | >99% |
| Overall Crude Peptide Yield | 60 - 80% | 70 - 90% |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 60 - 80% |
| Final Purified Peptide Yield | 20 - 40% | 30 - 50% |
Potential Side Reactions
Both strategies have potential side reactions associated with the glutamic acid residue.
This compound:
-
Pyroglutamate Formation: An N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially during the acidic conditions of Boc deprotection.
-
Aspartimide Formation: Although less common for glutamic acid than for aspartic acid, the risk of forming a five-membered ring imide is present.
-
Alkylation during HF cleavage: The benzyl protecting group, upon cleavage with strong acids like HF, generates benzyl cations that can alkylate sensitive residues like tryptophan and methionine if not properly scavenged.
-
Acylium ion formation: During strong acid cleavage, the γ-carboxyl group of glutamic acid can form a reactive acylium ion, which can lead to side products.
Fmoc-Glu(OtBu)-OH:
-
Pyroglutamate Formation: N-terminal glutamic acid can also cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.
-
Aspartimide Formation: This side reaction can be catalyzed by the basic conditions of Fmoc deprotection, although it is less frequent for glutamic acid compared to aspartic acid. The use of additives like HOBt in the piperidine solution can help to reduce this.
-
tert-Butylation during TFA cleavage: The tert-butyl protecting group, upon cleavage with TFA, generates tert-butyl cations that can modify sensitive residues, particularly tryptophan and cysteine. The use of scavengers in the cleavage cocktail is essential to prevent this.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Glu(OtBu)-OH into a peptide sequence during manual solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Cycle for this compound
This protocol outlines a single coupling cycle on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours.
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin substitution) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Ninhydrin test). If the coupling is incomplete, a second coupling can be performed.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
Protocol 2: Fmoc-SPPS Cycle for Fmoc-Glu(OtBu)-OH
This protocol outlines a single coupling cycle on a Wang resin.
-
Resin Swelling: Swell the Wang resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents), HCTU or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
Visualizing the Workflows
The following diagrams illustrate the cyclical processes of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of a glutamic acid residue.
Caption: Boc-SPPS workflow for glutamic acid incorporation.
Caption: Fmoc-SPPS workflow for glutamic acid incorporation.
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally a choice between the Boc and Fmoc strategies for solid-phase peptide synthesis. The Boc strategy, with its robust chemistry, remains a valuable tool, particularly for the synthesis of long and difficult sequences. However, the milder conditions, orthogonality, and ease of automation have established the Fmoc strategy as the more prevalent method in contemporary peptide synthesis. For the synthesis of peptides containing sensitive functionalities or for routine automated synthesis, Fmoc-Glu(OtBu)-OH is generally the preferred choice. Conversely, for complex, aggregation-prone sequences where the robustness of the chemistry is paramount, this compound remains a highly effective option. The final decision should be based on a careful consideration of the specific peptide sequence, the desired purity, the scale of the synthesis, and the available laboratory equipment and expertise.
References
A Comparative Guide to Peptide Validation Following Synthesis with Boc-Glu(OBzl)-OSu
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount to the reliability and reproducibility of experimental outcomes. The choice of synthesis strategy, particularly the protecting groups for reactive amino acid side chains, directly impacts the purity and sequence accuracy of the final product. This guide provides an objective comparison of peptide validation following solid-phase peptide synthesis (SPPS) using Boc-Glu(OBzl)-OSu, contrasted with the prevalent Fmoc-based alternative, Fmoc-Glu(OtBu)-OH. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid in making informed decisions for your research.
Performance Comparison: Boc vs. Fmoc Strategy for Glutamic Acid Incorporation
The selection between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategy for peptide synthesis involves a trade-off between the harshness of cleavage conditions and the potential for specific side reactions. This compound is utilized in the Boc/Bzl strategy, which involves repetitive acid treatments for Nα-deprotection and a final strong acid cleavage, typically with hazardous hydrofluoric acid (HF). In contrast, Fmoc-Glu(OtBu)-OH is employed in the milder Fmoc/tBu strategy, which uses a base for Nα-deprotection and a final cleavage with a less harsh acid like trifluoroacetic acid (TFA).[1]
| Parameter | Boc Strategy with this compound | Fmoc Strategy with Fmoc-Glu(OtBu)-OH | Key Considerations |
| Crude Purity (Typical) | 75-85% | 70-90% | Purity is highly sequence-dependent. The Boc strategy may offer advantages for hydrophobic or aggregation-prone sequences.[][3] |
| Overall Yield (Typical) | 50-70% | 60-80% | The milder conditions of Fmoc synthesis can lead to higher overall yields with fewer side reactions.[] |
| Major Side Reactions | - Pyroglutamate (B8496135) formation: N-terminal glutamic acid can cyclize under acidic deprotection conditions.[5] - Acylium ion formation: Can occur during strong acid cleavage (HF), leading to byproducts. - Glutarimide formation: Sequence-dependent side reaction that can disrupt peptide cyclization. | - Aspartimide formation: Can occur with adjacent aspartic acid residues under basic deprotection conditions. - Diketopiperazine formation: More prevalent at the dipeptide stage. | The harsh acidic conditions of the Boc strategy present a higher risk for side reactions involving the glutamic acid side chain. |
| Cleavage Conditions | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/TIS/H2O) | HF requires specialized, corrosion-resistant equipment. |
| Automation Compatibility | Less common for modern automated synthesizers. | Standard for automated peptide synthesizers. | The milder chemistry and real-time monitoring capabilities of Fmoc synthesis are more amenable to automation. |
Key Side Reactions with this compound
The use of this compound in peptide synthesis necessitates careful consideration of potential side reactions, primarily driven by the acidic conditions employed.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue is susceptible to intramolecular cyclization to form pyroglutamic acid, resulting in a mass loss of 18.01 Da. This can be promoted by the acidic conditions used for Boc group removal.
-
Acylium Ion Formation: During the final, strong acid cleavage with HF, the protonated γ-carboxyl group of the glutamic acid side chain can dehydrate to form a highly reactive acylium ion. This intermediate can then lead to cyclized byproducts or react with scavengers.
Experimental Protocols
Accurate validation of peptide sequence and purity relies on a combination of robust analytical techniques. Below are detailed methodologies for the key experiments.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of a synthetic peptide by separating the target peptide from impurities based on hydrophobicity.
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a suitable solvent (e.g., water with 0.1% TFA or a minimal amount of a stronger solvent like DMSO for very hydrophobic peptides) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation and Conditions:
- HPLC System: A system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210-230 nm (for the peptide bond) and 280 nm (for aromatic residues).
3. Gradient Elution:
- Perform a linear gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
4. Data Analysis:
- Integrate the peak areas of the resulting chromatogram.
- Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Sequence Verification
Mass spectrometry is essential for confirming the molecular weight of the target peptide and verifying its amino acid sequence.
1. Sample Preparation:
- Dilute the peptide sample (from an HPLC fraction or a separate stock) in a solvent suitable for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
2. Instrumentation and Ionization:
- Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) instrument. ESI is often coupled with liquid chromatography (LC-MS).
- Ionization: For LC-MS, peptides are ionized as they elute from the HPLC column. For MALDI, the peptide is co-crystallized with a matrix on a target plate and ionized by a laser.
3. Data Acquisition:
- Full Scan MS: Acquire a full mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for the confirmation of the molecular weight.
- Tandem MS (MS/MS): Select the precursor ion corresponding to the target peptide and subject it to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed.
4. Data Analysis:
- Compare the experimentally determined molecular weight with the theoretical molecular weight of the desired peptide.
- Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The masses of the fragment ions (typically b- and y-ions) correspond to different portions of the peptide backbone, allowing for sequence deduction.
- Investigate any unexpected masses for potential side reactions, such as a mass loss of 18 Da which could indicate pyroglutamate formation from an N-terminal glutamic acid.
Mandatory Visualizations
Caption: Workflow for peptide synthesis and validation.
Caption: Comparison of Boc and Fmoc synthesis strategies.
Caption: Pathway of pyroglutamate formation.
References
Assessing Glutamic Acid Racemization During Boc-SPPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Racemization, the conversion of a chiral amino acid from its desired L-enantiomer to the D-enantiomer, can significantly impact the peptide's structure, biological activity, and immunogenicity. This guide provides a comparative assessment of the racemization of glutamic acid during Boc-Solid Phase Peptide Synthesis (Boc-SPPS), with a focus on the influence of different coupling reagents. While direct quantitative data for glutamic acid racemization in Boc-SPPS is not extensively available in the literature, this guide presents data from analogous amino acids to offer valuable insights into the performance of various coupling reagents.
Comparative Analysis of Coupling Reagents and Racemization
The choice of coupling reagent is a critical factor in minimizing racemization during peptide synthesis. The activation of the carboxylic acid group of the incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization at the α-carbon. The extent of racemization is influenced by the coupling reagent, reaction time, temperature, and the specific amino acid being coupled.
Below is a summary of racemization levels observed for different amino acids with commonly used coupling reagents. While not specific to glutamic acid, this data provides a useful comparison of the propensity of these reagents to induce racemization. Histidine and cysteine are known to be particularly susceptible to racemization.[1]
| Coupling Reagent | Amino Acid | % D-Isomer (Epimerization) | Synthesis Strategy | Reference |
| BOP | Boc-His(Tos) | <1% (with minimal DIEA) | Boc-SPPS | [2] |
| Boc-His(Tos) | ~3% (with excess DIEA) | Boc-SPPS | [2] | |
| DCC/HOBt | Fmoc-Phe-Ser(OtBu) | 18% | Fmoc-SPPS | [3] |
| HATU | Fmoc-Ser(tBu)-OH | Negligible | Fmoc-SPPS | [4] |
| HBTU | Not Specified | Low levels reported | General SPPS |
Note: Racemization is highly sequence- and context-dependent. The data presented should be considered as a relative guide to the performance of these coupling reagents.
Experimental Protocols
To accurately assess the racemization of glutamic acid during Boc-SPPS, a rigorous experimental protocol is required. This typically involves the synthesis of a model peptide containing glutamic acid, followed by cleavage, hydrolysis, and chiral analysis of the constituent amino acids.
Boc-SPPS Protocol for a Model Peptide
-
Resin Preparation: Swell Merrifield resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using a standard procedure (e.g., DCC/DMAP).
-
Boc-SPPS Cycle for Subsequent Amino Acids (including Boc-Glu(OBzl)-OH):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Glu(OBzl)-OH) using the desired coupling reagent (e.g., HBTU, HATU, DCC/HOBt, or BOP) in the presence of DIEA in N,N-dimethylformamide (DMF).
-
Washing: Wash the resin thoroughly with DCM and DMF after each step.
-
-
Peptide Cleavage: After the final coupling step, cleave the peptide from the resin using anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in an appropriate buffer, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis of Glutamic Acid Racemization
-
Peptide Hydrolysis:
-
Hydrolyze a purified aliquot of the synthetic peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Chiral Amino Acid Analysis by HPLC:
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard C18 RP-HPLC column.
-
Direct Chiral Separation: Alternatively, analyze the underivatized amino acids on a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).
-
Chromatographic Conditions:
-
Mobile Phase: Use a mobile phase appropriate for the chosen column and derivatization method (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Detection: Use UV detection at a wavelength suitable for the derivatized or underivatized amino acids.
-
-
Quantification:
-
Inject standards of L-glutamic acid and D-glutamic acid to determine their retention times.
-
Integrate the peak areas of the L- and D-glutamic acid enantiomers in the chromatogram of the hydrolyzed peptide sample.
-
Calculate the percentage of racemization (% D-isomer) using the following formula: % D-isomer = [Area(D-Glu) / (Area(L-Glu) + Area(D-Glu))] x 100
-
-
Boc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Boc-Solid Phase Peptide Synthesis.
Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Side Products of Boc-Glu(OBzl)-OSu: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of activated amino acid derivatives is paramount to the success of their work. This guide provides a comparative overview of analytical methods for detecting common side products in preparations of N-α-Boc-L-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester (Boc-Glu(OBzl)-OSu). We present supporting data and detailed experimental protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Side Products
During the synthesis and storage of this compound, several side products can emerge. The most common include:
-
Pyroglutamate (B8496135) Derivative (H-Pyr-OBzl): Formed through the intramolecular cyclization of the glutamic acid residue, particularly if the Boc protecting group is prematurely removed.
-
N-Carboxyanhydride (NCA) Derivative (Boc-Glu(OBzl)-NCA): Can form from the parent amino acid under certain activation conditions.
-
Dipeptide (Boc-Glu(OBzl)-Glu(OBzl)-OH): Results from the reaction of the activated ester with a molecule of the parent amino acid, Boc-Glu(OBzl)-OH.
-
Hydrolyzed Product (Boc-Glu(OBzl)-OH): The parent carboxylic acid, resulting from the hydrolysis of the OSu ester.
Below is a logical pathway illustrating the formation of these side products.
Caption: Formation pathways of common side products from this compound.
Comparison of Analytical Methods
The following table summarizes the performance of HPLC, LC-MS, and NMR for the detection and quantification of this compound and its primary side products.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Detection of specific nuclei based on their magnetic properties in a magnetic field. |
| Primary Use | Quantification, purity assessment. | Identification and quantification, impurity profiling. | Structural elucidation, quantification. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Low (mg/mL range). |
| Specificity | Moderate (co-elution possible). | High (mass-based identification). | High (unique spectral fingerprint). |
| Quantification | Excellent (with appropriate standards). | Good (requires isotopic internal standards for best accuracy).[1][2] | Good (with internal standard, qNMR). |
| Throughput | High. | High. | Low. |
| Instrumentation Cost | Moderate. | High. | Very High. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is effective for separating the main component from its less polar and more polar impurities.
Experimental Workflow:
Caption: Workflow for RP-HPLC analysis of this compound.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Expected Elution Order (based on polarity):
-
H-Pyr-OBzl (most polar)
-
Boc-Glu(OBzl)-OH
-
This compound
-
Dipeptide
-
Boc-Glu(OBzl)-NCA (least polar)
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive identification of impurities through their mass-to-charge ratio.
Experimental Workflow:
Caption: Workflow for LC-MS analysis of this compound.
Protocol:
-
LC System: Use the same conditions as the RP-HPLC method.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 150-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Expected [M+H]⁺ Ions:
| Compound | Formula | Molecular Weight | [M+H]⁺ (m/z) |
| This compound | C₂₁H₂₆N₂O₈ | 434.44 | 435.17 |
| H-Pyr-OBzl | C₁₂H₁₃NO₃ | 219.24 | 220.09 |
| Boc-Glu(OBzl)-NCA | C₁₈H₂₁NO₇ | 363.36 | 364.14 |
| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 338.15 |
| Dipeptide | C₃₄H₄₄N₂O₁₁ | 656.72 | 657.30 |
Note: In-source cyclization of glutamic acid derivatives to pyroglutamate has been reported, which should be considered during data interpretation.[1][2]
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for the structural confirmation of the main product and the identification of impurities without the need for reference standards for each impurity.
Experimental Workflow:
Caption: Workflow for ¹H-NMR analysis of this compound.
Protocol:
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Instrument: 400 MHz or higher.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Characteristic ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃ (estimated):
| Proton | This compound | H-Pyr-OBzl | Boc-Glu(OBzl)-NCA | Boc-Glu(OBzl)-OH |
| Boc (9H) | ~1.45 (s) | - | ~1.46 (s) | ~1.44 (s) |
| α-CH | ~4.4 (m) | ~4.3 (m) | ~4.5 (m) | ~4.3 (m) |
| β-CH₂ | ~2.0-2.3 (m) | ~2.2-2.5 (m) | ~2.1-2.4 (m) | ~1.9-2.2 (m) |
| γ-CH₂ | ~2.6 (t) | ~2.5 (t) | ~2.7 (t) | ~2.4 (t) |
| -CH₂-Ph | ~5.1 (s) | ~5.2 (s) | ~5.1 (s) | ~5.1 (s) |
| Ar-H (5H) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | ~7.3-7.4 (m) |
| OSu (4H) | ~2.8 (s) | - | - | - |
| NCA NH | - | - | ~6.5 (br s) | - |
| Pyr NH | - | ~7.8 (br s) | - | - |
| COOH | - | - | - | >9.0 (br s) |
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. RP-HPLC with UV detection is a robust and widely accessible technique for routine purity checks and quantification. LC-MS is the gold standard for the definitive identification of impurities, even at trace levels. ¹H-NMR spectroscopy, while less sensitive, provides an unparalleled level of structural information and can be used for quantification without the need for individual impurity standards. For comprehensive quality control, a combination of these methods is recommended to ensure the integrity of this critical reagent in peptide synthesis.
References
The Orthogonality of Benzyl Protection: A Comparative Guide for Boc and Fmoc Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that profoundly impacts the efficiency, purity, and success of synthesizing target peptides. A key consideration in this decision is the orthogonality of the protecting groups employed. This guide provides an objective, data-driven comparison of the use and orthogonality of benzyl (B1604629) (Bzl) protecting groups within the two most prevalent SPPS methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) synthesis.
The core principle of a successful SPPS campaign lies in the selective removal of the temporary Nα-amino protecting group at each cycle without affecting the semi-permanent side-chain protecting groups. The final step then involves the removal of all side-chain protection and cleavage of the peptide from the resin. The ability to perform these deprotection steps under distinct chemical conditions is known as orthogonality.
Core Principles: Boc/Bzl vs. Fmoc/tBu Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the corresponding deprotection conditions.
In the classic Boc/Bzl strategy , the acid-labile Boc group is used for temporary Nα-protection, while benzyl-based groups provide semi-permanent side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). In contrast, the final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting groups necessitate a much stronger acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[1][2] Because both deprotection steps rely on acidic conditions of varying strengths, the Boc/Bzl strategy is considered quasi-orthogonal .[3][4]
Conversely, the more modern Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.[5] The final cleavage and side-chain deprotection are accomplished with a strong acid, such as TFA. This clear distinction between base-labile and acid-labile protecting groups makes the Fmoc/tBu strategy a truly orthogonal system.
Benzyl Protection: Performance and Orthogonality
Benzyl-type protecting groups are a cornerstone of the Boc strategy, offering robust protection for a variety of amino acid side chains. Their stability and cleavage conditions dictate their compatibility and orthogonality with each synthesis workflow.
In Boc Synthesis (Boc/Bzl)
In this strategy, benzyl ethers, esters, and carbamates are used to protect the side chains of amino acids like Ser, Thr, Asp, Glu, and Lys. The key to the quasi-orthogonality of this method is the differential acid lability between the Nα-Boc group and the side-chain Bzl groups. The Boc group is readily cleaved by moderate concentrations of TFA (typically 25-50% in DCM), while the more stable benzyl groups require the much harsher conditions of liquid HF for efficient removal.
This reliance on HF for the final cleavage is a significant drawback of the Boc/Bzl strategy. HF is highly corrosive and toxic, requiring specialized and expensive equipment for its safe handling. Furthermore, the harsh acidic conditions can lead to side reactions if not properly controlled with scavengers.
In Fmoc Synthesis (Fmoc/Bzl)
The use of benzyl protecting groups in a standard Fmoc synthesis is less common but offers a third dimension of orthogonality. Benzyl groups are exceptionally stable to the basic conditions (e.g., 20% piperidine in DMF) used for repetitive Fmoc group removal. They are also resistant to the final TFA cleavage cocktail used to remove tBu-based side-chain protecting groups and cleave the peptide from the resin.
This high stability means that a peptide can be synthesized and cleaved from the resin with its benzyl-protected side chains intact. This is particularly advantageous for the synthesis of protected peptide fragments intended for subsequent fragment condensation, or for on-resin cyclization and other modifications where selective, late-stage side-chain deprotection is required. The removal of the benzyl groups in this context would then be performed orthogonally, for example, via catalytic hydrogenation.
Data Presentation: A Comparative Overview
While direct head-to-head quantitative comparisons for the synthesis of the same peptide using both strategies with benzyl protection are not abundant in the literature, the general performance characteristics are well-established. One study on simultaneous multiple peptide synthesis suggested that the Boc/Bzl strategy can result in higher average yield and purity under "average" conditions, indicating its robustness. However, the milder conditions of the Fmoc/tBu strategy are generally favored for complex, modified, or sensitive peptides.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Deprotection | 25-50% TFA in DCM | 20-50% Piperidine in DMF | Fmoc deprotection is milder, avoiding repeated strong acid exposure which can degrade sensitive residues. |
| Side-Chain Protection | Benzyl-based (Bzl, Z) | tert-Butyl-based (tBu, Boc, Trt) | Benzyl groups are generally more stable than tBu groups. |
| Final Cleavage | Anhydrous HF | ~95% TFA with scavengers | HF is highly corrosive and requires specialized equipment; TFA is less harsh and more accessible. |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | True orthogonality in the Fmoc strategy allows for more complex synthetic manipulations like on-resin modifications. |
| Benzyl Group Stability | Stable to Nα-deprotection (TFA) | Stable to Nα-deprotection (piperidine) and final cleavage (TFA) | The stability of Bzl groups in the Fmoc system allows for the synthesis of side-chain protected peptides. |
| Common Side Reactions | Acid-catalyzed side reactions (e.g., alkylation by benzyl carbocations) | Base-catalyzed side reactions (e.g., aspartimide formation) | The choice of strategy can be tailored to the peptide sequence to minimize known side reactions. |
Mandatory Visualization
Caption: Comparative workflows of Boc/Bzl, Fmoc/tBu, and Fmoc/Bzl peptide synthesis strategies.
Experimental Protocols
Protocol 1: Nα-Boc Deprotection in Boc/Bzl SPPS
Objective: To selectively remove the Nα-Boc group without cleaving side-chain benzyl protecting groups.
Materials:
-
Peptide-resin (Boc-protected N-terminus)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralize the resulting N-terminal ammonium (B1175870) salt by washing the resin with a 5-10% solution of DIEA in DMF until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil (B122849) test).
-
Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the next coupling cycle.
Protocol 2: Nα-Fmoc Deprotection in Fmoc SPPS
Objective: To selectively remove the Nα-Fmoc group using a base without affecting acid-labile side-chain protecting groups (tBu or Bzl).
Materials:
-
Peptide-resin (Fmoc-protected N-terminus)
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF (5-7x) to ensure complete removal of the deprotection reagent and the dibenzofulvene adduct.
-
The resin is now ready for the next coupling cycle.
Protocol 3: Final Cleavage and Deprotection in Boc/Bzl SPPS (HF Cleavage)
Objective: To cleave the peptide from the resin and remove all side-chain benzyl protecting groups.
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol (B1678582), thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the thoroughly dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail. A common mixture is p-cresol and anisole. The choice and amount of scavenger depend on the amino acid composition of the peptide.
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Wash the resin-peptide mixture with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
Protocol 4: Final Cleavage and Deprotection in Fmoc/tBu SPPS (TFA Cleavage)
Objective: To cleave the peptide from the resin and remove all side-chain tBu-type protecting groups. This procedure will not cleave benzyl protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), phenol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail fresh. A standard "Reagent K" cocktail for peptides containing multiple sensitive residues is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Conclusion
The choice between Boc/Bzl and Fmoc/tBu strategies, and the role of benzyl protection within them, is a nuanced decision that depends on the specific goals of the synthesis.
-
The Boc/Bzl strategy , while robust, is defined by its quasi-orthogonality and reliance on the hazardous reagent HF for final deprotection. It remains a valuable method for certain difficult or aggregation-prone sequences.
-
The Fmoc/tBu strategy is the most widely used method due to its true orthogonality, milder reaction conditions, and amenability to automation.
-
Benzyl protection within the Fmoc framework offers an additional layer of orthogonality, enabling the synthesis of side-chain protected peptide fragments and facilitating complex, multi-step synthetic schemes. Its stability to both base- and TFA-mediated deprotection makes it a powerful tool for advanced peptide chemistry.
For researchers, a thorough understanding of these principles of orthogonality is paramount for the strategic design of a synthesis plan that maximizes yield, purity, and overall success in the production of complex and novel peptides.
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Safety Operating Guide
Proper Disposal of Boc-Glu(OBzl)-OSu: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of N-α-t-Boc-γ-benzyl-L-glutamate N-succinimidyl ester (Boc-Glu(OBzl)-OSu), ensuring laboratory safety and regulatory compliance.
I. Understanding the Compound: Key Data
This compound is an amine-reactive ester commonly used in peptide synthesis. While comprehensive safety and physical data are not always available for specialized reagents, the following table summarizes the known properties.
| Property | Data |
| Chemical Name | N-α-t-Boc-γ-benzyl-L-glutamate N-succinimidyl ester |
| CAS Number | 32886-40-1 |
| Molecular Formula | C21H26N2O8[1][2] |
| Molecular Weight | 434.44 g/mol [2] |
| Appearance | White powder[3] |
| Storage Temperature | Refrigerated[1] |
| Hazard Statements | Data not available; however, related compounds may cause skin and eye irritation. Handle with care, assuming potential for irritation. |
| Disposal Considerations | Must be disposed of in accordance with local, state, and federal regulations. Inactivation of the reactive NHS ester is recommended prior to disposal. |
II. Experimental Protocol: Inactivation of this compound Waste
The primary safety concern with this compound is its reactivity as an N-hydroxysuccinimide (NHS) ester. NHS esters are moisture-sensitive and can react with nucleophiles, including primary amines. Therefore, before disposal, it is best practice to "quench" or inactivate any residual reactivity. This is achieved by reacting the compound with a primary amine, such as Tris or glycine (B1666218).
Materials:
-
Waste this compound (solid or dissolved in an appropriate solvent like DMF or DMSO)
-
1 M Tris-HCl buffer, pH ~8, or 1 M glycine solution
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare the waste solution. If the waste is solid, dissolve it in a minimal amount of a compatible solvent (e.g., DMF, DMSO).
-
Quenching: Slowly add an excess of the 1 M Tris-HCl or glycine solution to the this compound waste. A general rule is to add at least a 5-fold molar excess of the quenching agent relative to the estimated amount of the NHS ester.
-
Reaction: Stir the mixture at room temperature for at least one hour to ensure the complete hydrolysis and quenching of the reactive NHS ester.
-
Neutralization (if necessary): Check the pH of the resulting solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 using appropriate acids or bases.
-
Collection: Transfer the inactivated solution to a clearly labeled hazardous waste container. The label should include the chemical names of all components, including the reaction byproducts (N-hydroxysuccinimide and the acylated Tris/glycine).
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.
III. Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
IV. Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile or other chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle the compound and perform all disposal procedures in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Use dry cleanup procedures to collect the material and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, as specified by the manufacturer (often refrigerated). Avoid contact with moisture, as this can lead to hydrolysis and loss of reactivity.
By adhering to these procedures, laboratory personnel can ensure the safe and effective disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling Boc-glu(obzl)-osu
This guide provides critical safety, handling, and disposal information for Boc-Glu(OBzl)-OSu (N-α-Boc-γ-benzyl-L-glutamate N-succinimidyl ester), a reagent commonly used in peptide synthesis and bioconjugation. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid powder.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and airborne particles entering the eyes and face.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Double gloving is recommended. | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.[1] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain the quality of this compound, an N-hydroxysuccinimide (NHS) ester sensitive to moisture.
Workflow for Handling Powdered this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
